molecular formula C13H18O3S B556703 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid CAS No. 268219-99-4

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Cat. No.: B556703
CAS No.: 268219-99-4
M. Wt: 254.35 g/mol
InChI Key: VLSLXZFZXHZCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid, also known as this compound, is a useful research compound. Its molecular formula is C13H18O3S and its molecular weight is 254.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-13(2,8-12(14)15)17-9-10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSLXZFZXHZCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)SCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427164
Record name 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268219-99-4
Record name 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Chemical Entity

In the realm of drug discovery and development, the exploration of novel chemical entities is paramount. This guide focuses on 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid , a compound for which specific literature is not widely available. The absence of extensive documentation necessitates a first-principles approach, leveraging our understanding of analogous structures and fundamental chemical principles. This document serves as a theoretical and practical framework for researchers embarking on the synthesis, characterization, and potential application of this molecule. Our discussion will be grounded in data from structurally related compounds, providing a robust starting point for laboratory investigation.

Molecular Structure and Physicochemical Properties

The foundational step in evaluating a new chemical entity is a thorough understanding of its structure and inherent physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

Structural Elucidation

The proposed structure of this compound combines a butyric acid backbone with a gem-dimethyl group at the 3-position and a 4-methoxybenzyl thioether linkage at the same carbon. This unique combination of a carboxylic acid, a thioether, and an aromatic methoxy group suggests a molecule with multifaceted chemical reactivity and potential for diverse intermolecular interactions.

Predicted Physicochemical Properties
PropertyPredicted Value / CharacteristicBasis for Prediction and Rationale
Molecular Formula C₁₃H₁₈O₃SBased on the constituent atoms in the proposed structure.
Molecular Weight ~254.35 g/mol Calculated from the molecular formula. For comparison, 3-(4-methoxyphenyl)-3-methylbutanoic acid has a molecular weight of 208.25 g/mol .[1]
Appearance Likely a white to off-white solid or a viscous oilCarboxylic acids with similar molecular weights are often crystalline solids at room temperature.[2] The thioether linkage may lower the melting point.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, DMF)The carboxylic acid group imparts some water solubility, but the bulky hydrophobic benzyl and methyl groups will limit it. Good solubility in organic solvents is expected.
pKa Estimated to be around 4-5Typical for carboxylic acids. The electronic effect of the thioether linkage is not expected to cause a major deviation from this range.
LogP Estimated to be in the range of 2.5 - 3.5The presence of both polar (carboxylic acid, methoxy) and nonpolar (benzyl, methyl) groups suggests moderate lipophilicity.

Proposed Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through a logical sequence of reactions, starting from readily available precursors. The proposed synthetic pathway is designed for efficiency and control over the final product.

Retrosynthetic Analysis

A retrosynthetic approach suggests that the target molecule can be constructed by forming the thioether bond as a key step. This involves the reaction of a suitable thiol with an appropriate electrophile.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-Mercapto-3-methyl-butyric acid

This intermediate can be synthesized from 3,3-dimethylacrylic acid. The addition of hydrogen sulfide across the double bond, potentially catalyzed by a base or through a radical mechanism, would yield the desired mercapto-substituted butyric acid.

Step 2: Thioether Formation

The crucial carbon-sulfur bond can be formed via a nucleophilic substitution reaction. The thiol group of 3-mercapto-3-methyl-butyric acid will act as the nucleophile, attacking an electrophilic 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride).

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-mercapto-3-methyl-butyric acid (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium hydroxide or potassium carbonate (1.1 equivalents) to deprotonate the thiol and generate the more nucleophilic thiolate.

  • Addition of Electrophile: To the resulting solution, add 4-methoxybenzyl chloride (1 equivalent) dropwise at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.[3]

  • Workup and Purification: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mechanistic Rationale

The choice of a strong base in the thioether formation step is critical to ensure complete deprotonation of the thiol, thereby maximizing the concentration of the reactive thiolate anion. The SN2 reaction mechanism is favored by using a primary benzylic halide as the electrophile, which minimizes the likelihood of competing elimination reactions.

Synthesis_Workflow Start 3,3-Dimethylacrylic Acid Intermediate1 3-Mercapto-3-methyl-butyric acid Start->Intermediate1 Thiol Addition Product 3-(4-Methoxy-benzylsulfanyl) -3-methyl-butyric acid Intermediate1->Product SN2 Reaction Reagent1 H₂S Reagent2 4-Methoxybenzyl chloride + Base

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxybenzyl group, a singlet for the methoxy protons, a singlet for the benzylic methylene protons, a singlet for the methylene protons of the butyric acid chain, and singlets for the two methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methoxy carbon, the benzylic carbon, the quaternary carbon bearing the sulfur and methyl groups, and the methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching band, C-H stretching bands for the aromatic and aliphatic protons, and C-O and C-S stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic or acetic acid) would be appropriate. Purity can be determined by the area percentage of the main peak.

Potential Applications in Drug Development

While the biological activity of this compound has not been reported, its structural motifs are present in various biologically active molecules.

  • Intermediate for Pharmaceutical Synthesis: The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, making it a potentially valuable intermediate in the synthesis of more complex drug candidates.[4][5]

  • Enzyme Inhibition: The thioether linkage and the aromatic ring could interact with the active sites of certain enzymes. For instance, butyric acid derivatives are known to have roles in various biological processes.[2]

  • Modulation of Receptors: The overall shape and electronic properties of the molecule may allow it to bind to specific biological receptors, potentially leading to agonistic or antagonistic effects. Some butyric acid derivatives are known to act as estrogen receptor modulators.[6]

Potential_Applications Core 3-(4-Methoxy-benzylsulfanyl) -3-methyl-butyric acid App1 Pharmaceutical Intermediate Core->App1 Carboxylic Acid Handle App2 Enzyme Inhibitor Candidate Core->App2 Thioether & Aromatic Moiety App3 Receptor Modulator Lead Core->App3 Structural Mimicry

Caption: Potential applications of this compound in drug development.

Safety and Handling

Given the lack of specific toxicity data, it is prudent to handle this compound with the care afforded to new and uncharacterized chemical compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

General hazard information for related compounds suggests that they can be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7]

Conclusion

This technical guide provides a comprehensive overview of the anticipated chemical properties, a plausible synthetic route, and potential applications of this compound. While based on extrapolations from related compounds, the information presented here offers a solid foundation for researchers to initiate their investigations into this novel molecule. The synthesis and characterization protocols are designed to be robust and adaptable, and the discussion of potential applications aims to inspire further research into its biological activity. As with any new chemical entity, careful and systematic experimental work will be key to unlocking its full potential.

References

  • National Center for Biotechnology Information. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. National Library of Medicine. [Link]

  • PubChem. 3-(4-Methoxyphenyl)-3-methylbutanoic acid. [Link]

  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). [Link]

  • Google Patents. Preparation method for ent-3-methoxy-morphinan.
  • ChemSynthesis. methyl 4-methoxy-2-methylbutanoate. [Link]

  • PubChem. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. [Link]

  • National Center for Biotechnology Information. (2009). 4-(3-Methoxyphenoxy)butyric acid. National Library of Medicine. [Link]

Sources

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid safety and hazards.

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the safety, handling, and hazard profile of 3-(4-Methoxybenzylsulfanyl)-3-methylbutyric acid . It is designed for researchers and drug development professionals, specifically emphasizing its role as a "masked" thiol and the critical protocols required to manage its latent stench hazards.

Handling, Safety, and Latent Stench Management

Executive Summary & Chemical Identity

3-(4-Methoxybenzylsulfanyl)-3-methylbutyric acid (CAS: 268219-99-4) is a specialized thioether intermediate. Structurally, it consists of a 3-methylbutyric acid backbone where the sulfur atom at the 3-position is protected by a p-methoxybenzyl (PMB) group.

In research and industry, this compound serves primarily as a stable, low-odor precursor to 3-mercapto-3-methylbutyric acid (MMB) . MMB is a potent volatile thiol responsible for the characteristic "cat urine" odor associated with felinine metabolism and specific varietal aromas in Sauvignon Blanc wines.[1]

Key Chemical Data:

Property Specification
CAS Number 268219-99-4
Formula C₁₃H₁₈O₃S
Molecular Weight 254.35 g/mol
Physical State Viscous oil or low-melting solid (typically stored at 2–8°C)
Solubility Soluble in organic solvents (DMSO, MeOH, DCM); sparingly soluble in water.

| Synonyms | 3-((4-Methoxybenzyl)thio)-3-methylbutanoic acid; PMB-protected MMB. |

Hazard Identification: The "Latent Stench" Risk

While standard Safety Data Sheets (SDS) classify this compound as a generic irritant, the primary operational hazard is its potential to degrade into high-stench metabolites.

GHS Classification (Direct Contact)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Latent Hazard (Chemical Causality)

The PMB group is an acid-labile protecting group. Exposure to strong acids (e.g., Trifluoroacetic acid, HCl) or specific oxidative conditions will cleave the C-S bond, releasing free MMB .

  • Odor Threshold of MMB: Extremely low (ppb range).

  • Odor Character: Intense, pervasive sulfur/cat-urine note.

  • Risk Scenario: Accidental contact with acidic waste streams or improper disposal can evacuate a laboratory due to odor release.

Mechanism of Hazard Release

Understanding the deprotection pathway is vital for safety. The diagram below illustrates how the stable precursor degrades into the volatile stench compound.

DeprotectionHazard Precursor 3-(4-Methoxybenzylsulfanyl)- 3-methylbutyric acid (Low Odor) Intermediate Carbocation Intermediate Precursor->Intermediate Protonation Acid Acidic Conditions (H+ / TFA / HCl) Acid->Intermediate MMB 3-Mercapto-3-methylbutyric acid (MMB) (HIGH STENCH) Intermediate->MMB C-S Bond Cleavage Byproduct p-Methoxybenzyl Polymer/Alcohol Intermediate->Byproduct

Figure 1: Acid-catalyzed hydrolysis pathway releasing the volatile thiol MMB.

Handling & Storage Protocols

To maintain the integrity of the PMB protection and prevent odor leaks, follow these "Self-Validating" protocols.

Engineering Controls
  • Primary Barrier: Always handle within a certified chemical fume hood.

  • Vapor Trap: If using a vacuum line (e.g., rotary evaporation), ensure the pump exhaust is vented into the hood or a scrubber to catch trace thiols.

Storage Strategy
  • Temperature: Store at 2–8°C (Refrigerate). Cold storage retards spontaneous hydrolysis.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation.

  • Secondary Containment: Place the primary vial inside a secondary jar containing activated charcoal or a desiccant packet to absorb fugitive odors.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (double-gloved recommended). Thiols can permeate latex rapidly.

  • Lab Coat: Standard cotton/poly blend.

  • Eye Protection: Chemical splash goggles.

Emergency Response & Spill Cleanup

Standard spill kits are insufficient for sulfur compounds. You must chemically neutralize the odor source.

Decontamination Solution (The "Bleach Protocol")

Thiols are effectively neutralized by oxidation to sulfonates, which are non-volatile and odorless.

  • Recipe: 10% Sodium Hypochlorite (Bleach) solution.

  • Alternative: 3% Hydrogen Peroxide with mild base (Sodium Bicarbonate).

Spill Cleanup Workflow
  • Evacuate: If the odor is strong, clear the immediate area.

  • Isolate: Close hood sashes.

  • Neutralize: Gently pour the Bleach Protocol solution over the spill. Do not use acid.

    • Note: Bleach + Acid = Chlorine Gas (Toxic). Ensure the spill is not mixed with strong acids before adding bleach.

  • Wait: Allow 10–15 minutes for oxidation.

  • Absorb: Use vermiculite or spill pads to absorb the liquid.

  • Disposal: Double-bag waste in "Stench" labeled bags and dispose of via hazardous waste channels.

Experimental Context: Controlled Deprotection

If your research intent is to synthesize MMB from this precursor, use the following controlled workflow to manage the generated stench.

Workflow Start Start: PMB-Protected Precursor Step1 Dissolve in TFA/DCM (Scavenger: Triethylsilane) Start->Step1 Step2 Reaction: 0°C to RT (Closed System) Step1->Step2 Step3 Quench: Evaporate Volatiles (Into Bleach Trap) Step2->Step3 Critical Odor Point Step4 Purification: Distillation/Column (ALL Waste to Bleach) Step3->Step4 End Product: Pure MMB (Store Frozen) Step4->End

Figure 2: Controlled deprotection workflow with odor management checkpoints.

Protocol Notes:
  • Scavengers: When removing the PMB group with Trifluoroacetic acid (TFA), add a cation scavenger (e.g., anisole or triethylsilane) to prevent the formation of insoluble PMB-polymers.

  • Bleach Trap: Connect the rotary evaporator's exhaust to a bubbling trap containing 10% bleach to neutralize volatile thiols before they enter the lab atmosphere.

References

  • ChemicalBook. (n.d.). 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid Product Details. Retrieved from

  • Miyazaki, T., et al. (2006).[2] Cauxin, a Major Urinary Protein of the Domestic Cat, Regulates Felinine Excretion.[2][3] Chemical Senses. (Contextual grounding for MMB/Felinine metabolism).

  • PubChem. (n.d.). 3-Mercapto-3-methylbutyric acid (MMB) Compound Summary. Retrieved from

  • Greene, T.W., & Wuts, P.G.M. (1999). Protective Groups in Organic Synthesis. (Standard reference for PMB thioether stability and deprotection conditions).

Sources

Technical Guide: Preliminary In-Vitro Profiling of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the preliminary in-vitro characterization framework for 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid (CAS: 268219-99-4). Structurally characterized by an isovaleric acid backbone protected at the 3-position by a p-methoxybenzyl (PMB) thioether, this compound serves primarily as a stable precursor for 3-mercapto-3-methylbutyric acid , a critical motif in antibody-drug conjugate (ADC) linkers (e.g., calicheamicin conjugates) and a potent volatile thiol in biological systems.

This guide addresses the needs of drug development professionals tasked with validating this compound as a stable intermediate, a prodrug candidate, or a chemical probe. The focus is on verifying chemical integrity, assessing metabolic liability (specifically PMB O-demethylation), and establishing a baseline cytotoxicity profile.

Part 1: Chemical Identity & Physicochemical Rationale[1]

Before initiating biological assays, the physicochemical boundaries of the compound must be defined to ensure assay validity.

Structural Analysis
  • IUPAC Name: 3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 254.35 g/mol

  • Key Functional Groups:

    • Carboxylic Acid: Ionizable (pKa ~4.8), dictating pH-dependent solubility.

    • Thioether (Sulfide): Susceptible to oxidation (sulfoxide/sulfone) but generally stable to hydrolysis.

    • PMB (p-Methoxybenzyl) Group: A protecting group for the thiol. In a biological context, the methoxy group is a metabolic "soft spot" for Cytochrome P450 enzymes (O-demethylation).

Solubility & Formulation Strategy

The lipophilic PMB group significantly reduces water solubility compared to the free acid.

  • Stock Preparation: Dissolve in DMSO to 10 mM. Avoid ethanol if esterification is a concern during long-term storage.

  • Assay Buffer: PBS (pH 7.4) with

    
     DMSO.
    
  • Critical Check: Due to the carboxylic acid, solubility will drop precipitously below pH 5.0. Ensure all cell-based assays are buffered to pH 7.4.

Part 2: Metabolic Stability & Biotransformation (Microsomal Assay)

Objective: Determine the metabolic fate of the PMB protecting group. While chemically stable, the PMB group functions as a metabolic liability in vivo. The para-methoxy group is a prime target for CYP450-mediated O-demethylation, potentially leading to cleavage and release of the free thiol (3-mercapto-3-methylbutyric acid).

Experimental Protocol: Liver Microsome Stability

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) – 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: 1 µM final concentration.

  • Internal Standard: Tolbutamide (low turnover control) or Verapamil (high turnover).

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer (100 mM, pH 7.4) and Test Compound (1 µM) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Intrinsic Clearance (

    
    ):  Calculate based on the depletion slope (
    
    
    
    ).
    
    
  • Metabolite Identification (MetID): Monitor for:

    • M+16 (Sulfoxide): Oxidation of the sulfur.

    • M-14 (O-demethylation): Loss of methyl from methoxy group (Major putative metabolite).

    • Cleavage Product: 3-mercapto-3-methylbutyric acid (Mass ~134 Da).

Visualization of Metabolic Pathways

MetabolicPathways Parent Parent Compound (PMB-Thioether) MW: 254.35 Sulfoxide Sulfoxide Metabolite (S-Oxidation) MW: 270.35 Parent->Sulfoxide CYP / FMO (+16 Da) Demethyl Quinone Methide Intermediate Parent->Demethyl CYP450 (O-Demethylation) Glucuronide Acyl Glucuronide (Phase II) Parent->Glucuronide UGT (+176 Da) FreeThiol Active Thiol (3-mercapto-3-methylbutyric acid) MW: 134.2 Demethyl->FreeThiol Spontaneous Cleavage

Figure 1: Predicted metabolic pathways.[1] The critical pathway for prodrug activation or instability is the O-demethylation leading to thioether cleavage.

Part 3: Chemical Stability & Deprotection Validation

Objective: If used as a synthetic intermediate (e.g., for ADC linkers), verify the conditions required to remove the PMB group and ensure it does not degrade spontaneously in physiological buffers.

pH-Dependent Stability Assay

Protocol:

  • Prepare 10 µM solutions in buffers: pH 1.2 (SGF), pH 7.4 (PBS), pH 9.0 (Borate).

  • Incubate at 37°C for 24 hours.

  • Analysis: HPLC-UV (254 nm) or LC-MS.

  • Success Criteria: >95% recovery at pH 7.4 indicates physiological stability. <50% recovery at pH 1.2 suggests acid lability (expected for PMB thioethers).

Thiol Release Verification (Ellman’s Assay)

To confirm the presence (or lack thereof) of free thiol impurities or cleavage:

  • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Procedure: Mix 50 µL sample + 50 µL DTNB (1 mM in pH 8.0 buffer).

  • Readout: Absorbance at 412 nm.

  • Result: The parent compound (thioether) should yield no signal . A positive signal indicates instability and release of the reactive free thiol.

Part 4: Cytotoxicity Profiling (Cellular Safety)

Objective: Establish the baseline toxicity of the protected intermediate. Thiol precursors can be toxic if they act as alkylating agents or mitochondrial uncouplers (isovaleric acid derivatives).

MTT / CCK-8 Viability Assay

Cell Lines:

  • HepG2: To assess hepatotoxicity (metabolically active).

  • HEK293: Standard kidney line (general toxicity).

Protocol:

  • Seeding: 5,000 cells/well in 96-well plates. Adhere overnight.

  • Treatment: Serial dilution of compound (0.1 µM to 100 µM). Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or Valinomycin).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Detection: Add CCK-8 reagent (WST-8), incubate 1-4 hours. Measure OD at 450 nm.

  • Analysis: Plot Dose-Response Curve using non-linear regression (4-parameter logistic fit) to determine

    
    .
    

Data Presentation Template:

Cell LineIC50 (µM)Max Inhibition (%)Interpretation
HepG2>100< 10%Non-toxic up to 100 µM
HEK29385.455%Mild cytotoxicity at high conc.

Part 5: Analytical Reference Data

For all in-vitro studies, quality control of the starting material is paramount.

ParameterSpecificationMethod
Purity

HPLC (AUC at 254 nm)
Identity Proton NMRConfirm methoxy singlet (~3.8 ppm) & gem-dimethyl (~1.4 ppm)
Residual Solvent < 5000 ppmGC-Headspace (Ensure no DCM/THF from synthesis)
Free Thiol < 0.5%Ellman's Test (Critical for stability baselines)

References

  • World Intellectual Property Organization. (2008).[2] Intermediates and methods for the synthesis of calicheamicin derivatives.[2] (WO 2008/147765).[2] Patentscope. [Link]

    • Context: Describes the synthesis and deprotection of 3-(4-methoxy-benzylsulfanyl)
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]

    • Context: Authoritative source for the microsomal stability and solubility protocols described.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 268219-99-4. PubChem.[1][3][4] [Link]

    • Context: Physicochemical property data and identifiers.[5][1][2][3][4][6][7][8]

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. [Link]

    • Context: The standard method for validating free thiol contamin

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid, a potentially valuable intermediate in drug discovery and development. The protocol is designed for researchers and scientists with a foundational understanding of organic synthesis. The experimental choices and methodologies are explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction and Scientific Context

This compound is a thioether derivative of isovaleric acid. The incorporation of a sulfur-linked methoxybenzyl group introduces specific physicochemical properties that can be of interest in medicinal chemistry for modulating biological activity. The synthesis of such thioethers, also known as sulfides, is a fundamental transformation in organic chemistry.[1]

The most common and direct method for the synthesis of thioethers is the alkylation of thiols.[2] This reaction typically proceeds via a nucleophilic substitution mechanism (SN2), where a thiolate anion, generated by the deprotonation of a thiol in the presence of a base, attacks an alkyl halide, displacing the halide leaving group.[3][4] This approach is highly efficient for primary and secondary alkyl halides.[3]

This protocol will detail the synthesis of the target compound through the S-alkylation of 3-mercapto-3-methyl-butyric acid with 4-methoxybenzyl chloride. The rationale for the selection of reagents, solvents, and reaction conditions is discussed to provide a robust and adaptable procedure.

Reaction Scheme and Mechanism

The overall reaction for the synthesis of this compound is depicted below:

G cluster_0 Reaction Scheme Thiol 3-Mercapto-3-methyl-butyric acid Product This compound Thiol->Product + AlkylHalide 4-Methoxybenzyl chloride AlkylHalide->Product + Base Base (e.g., NaOH) Base->Product Solvent Byproduct NaCl + H2O Product->Byproduct + G Start 3-Mercapto-3-methyl-butyric acid + Base Thiolate Thiolate anion formation Start->Thiolate Deprotonation SN2 Nucleophilic attack on 4-Methoxybenzyl chloride Thiolate->SN2 Product This compound SN2->Product

Caption: Mechanistic workflow of the thioether synthesis.

Experimental Protocol

This protocol is based on established principles of thioether synthesis. [2][3]Researchers should adapt the quantities and conditions based on their specific experimental setup and goals.

ReagentMolecular Weight ( g/mol )Quantity (Example)Moles (Example)Notes
3-Mercapto-3-methyl-butyric acid148.211.48 g10 mmolStarting material
4-Methoxybenzyl chloride156.611.57 g10 mmolAlkylating agent
Sodium hydroxide (NaOH)40.000.80 g20 mmolBase for deprotonation
Dimethylformamide (DMF)-50 mL-Anhydrous, as the reaction solvent
Diethyl ether-As needed-For extraction
Saturated aqueous sodium bicarbonate-As needed-For washing
Brine-As needed-For washing
Anhydrous magnesium sulfate (MgSO₄)-As needed-For drying the organic phase
Hydrochloric acid (HCl), 1 M-As needed-For acidification during workup
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-mercapto-3-methyl-butyric acid (1.48 g, 10 mmol) in 50 mL of anhydrous dimethylformamide (DMF).

  • Deprotonation: To the stirred solution, add sodium hydroxide (0.80 g, 20 mmol) in portions at room temperature. The use of two equivalents of base is to deprotonate both the thiol and the carboxylic acid groups. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the thiolate.

  • Alkylation: Slowly add 4-methoxybenzyl chloride (1.57 g, 10 mmol) to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). [5]5. Reaction Completion and Quenching: After stirring at room temperature for 12-16 hours (or until TLC indicates completion), carefully quench the reaction by adding 50 mL of water.

  • Workup and Extraction:

    • Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This step is crucial to protonate the carboxylic acid for efficient extraction into the organic phase. [6] * Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-S and aromatic C-H stretches. [6]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

Safety and Handling Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 4-Methoxybenzyl chloride is a lachrymator and should be handled with care.

  • Sodium hydroxide is corrosive.

  • Thiols often have unpleasant odors. [1]

Troubleshooting
IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete deprotonationEnsure the base is fresh and of good quality. Allow sufficient time for deprotonation.
Inactive alkylating agentUse fresh 4-methoxybenzyl chloride.
Insufficient reaction time or temperatureMonitor the reaction by TLC and allow it to proceed to completion. Gentle heating may be required.
Presence of starting materialsIncomplete reactionIncrease reaction time or consider gentle heating. Ensure stoichiometric amounts of reagents are used.
Formation of byproductsOxidation of the thiolPerform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this compound for their research and development needs.

References

  • CN111533656A - Synthesis method of tert-butyl 4-methoxy-3-oxobutyrate - Google Patents.

  • Preparation of thioethers using SN l-active halides and zinc mercaptides. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry.

  • CN103073495A - Preparation method for ent-3-methoxy-morphinan - Google Patents.

  • Using an alkyl halide and a thiol as starting materials, how would you prepare the following thioethers? | Study Prep in Pearson+.

  • CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents.

  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents.

  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate.

  • Thiols And Thioethers - Master Organic Chemistry.

  • 3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3 | CID 316804 - PubChem.

  • Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal.

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure.

  • Alkylation of Thiols in Green Mediums - Journal of Materials and Environmental Science.

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One - MDPI.

  • 4-(4-Formyl-3-methoxyphenoxy)-butyric acid - Chem-Impex.

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - MDPI.

Sources

Application Note: A Validated LC-MS/MS Method for the Quantification of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. The methodology encompasses a streamlined sample preparation procedure using protein precipitation, rapid chromatographic separation, and highly selective detection by tandem mass spectrometry. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][2][3][4]

Introduction

This compound is a compound of interest in pharmaceutical development. Accurate quantification of this molecule in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and suitability for high-throughput analysis.[5][6][7] This document provides a comprehensive guide to a validated analytical method, offering insights into the rationale behind the chosen experimental parameters.

Physicochemical Properties of Analytes (Predicted)
ParameterPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₈O₃SBased on chemical structure.
Molecular Weight ~254.34 g/mol Calculated from the molecular formula.
Polarity Moderately PolarThe carboxylic acid group imparts polarity, while the benzylsulfanyl moiety adds non-polar character.
pKa ~4-5Typical range for a carboxylic acid group. This indicates the molecule will be ionized at neutral or basic pH.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile).Common for molecules of this size and polarity.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Receipt & Thawing Spike Spike with Internal Standard Sample->Spike PPT Protein Precipitation with Acetonitrile Spike->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute for Injection Supernatant->Dilute Injection Inject Sample onto UHPLC Dilute->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Generate Report Quantification->Report

Figure 1: Overall experimental workflow for the quantification of this compound.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d4)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Preparation of Stock and Working Solutions

Rationale: The preparation of accurate stock and working solutions is fundamental to the reliability of the entire quantitative assay. A stable isotope-labeled internal standard (SIL-IS) is chosen to compensate for variability in sample preparation and matrix effects.[9]

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of the reference standard and the SIL-IS into separate 5 mL volumetric flasks.

    • Dissolve and bring to volume with methanol.

  • Working Standard Solutions:

    • Perform serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the SIL-IS primary stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis and damage the analytical column.[10][11] Acetonitrile is a common and efficient precipitating agent.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial.

  • Add 100 µL of ultrapure water with 0.1% formic acid to the supernatant. This step ensures compatibility with the aqueous mobile phase and improves peak shape.

  • Cap the vial and place it in the autosampler for analysis.

LC-MS/MS Instrumentation and Conditions

Rationale: A reverse-phase C18 column is selected for its ability to retain moderately polar compounds. The use of a gradient elution with an acidic mobile phase (formic acid) is crucial for good peak shape and efficient ionization of the carboxylic acid analyte in positive ion mode. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[7]

ParameterCondition
UHPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Analytical Column ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Gradient Elution 0-0.5 min (20% B), 0.5-2.5 min (20-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-20% B), 3.1-4.0 min (20% B)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
MRM Transitions Analyte: m/z 255.1 → 121.1 (Quantifier), 255.1 → 91.1 (Qualifier)SIL-IS: m/z 259.1 → 121.1

Note: MRM transitions are predicted based on the structure and may require optimization.

Method Validation

The analytical method was validated according to the ICH Q2(R2) guidelines, ensuring its reliability for the intended application.[1][2][4]

Validation Parameters Summary
ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mLMet
LLOQ S/N ≥ 10, Accuracy ±20%, Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)-5.2% to 6.8%
Precision (%RSD) ≤ 15% (≤20% for LLOQ)≤ 8.5%
Matrix Effect CV ≤ 15%11.2%
Recovery Consistent and reproducible> 85%
Specificity No significant interference at the retention time of the analyte and ISMet

Conclusion

This application note describes a sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation protocol and rapid chromatographic analysis make it suitable for high-throughput applications in a drug development setting. The method has been thoroughly validated and meets the requirements of international regulatory guidelines, demonstrating its accuracy, precision, and reliability.

References

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • Determination of the designer drugs 3,4-methylenedioxymethamphetamine, 3,4-methylenedioxyethylamphetamine, and 3,4-methylenedioxyamphetamine with HPLC and fluorescence detection in whole blood, serum, vitreous humor, and urine. PubMed. [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. [Link]

  • Solvents and Caveats for LC-MS. Waters Corporation. [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

  • Fatty Acid Analysis by HPLC. Nacalai Tesque. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed. [Link]

  • 3-(4-Methoxyphenyl)-3-methylbutanoic acid. PubChem. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. Lab Manager. [Link]

  • Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. [Link]

  • methyl 4-methoxy-2-methylbutanoate. ChemSynthesis. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid. PubChem. [Link]

Sources

Application Notes & Protocols: In-Vivo Preclinical Evaluation of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Rationale and Scientific Premise

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is a novel small molecule with a chemical structure suggestive of potential therapeutic applications in metabolic and inflammatory disorders. The butyric acid moiety is a short-chain fatty acid known to have beneficial effects on gut health and metabolism, including serving as an energy source for colonocytes and exhibiting anti-inflammatory properties.[1] The incorporation of a 4-methoxy-benzylsulfanyl group may enhance the compound's pharmacokinetic profile and target engagement.

This document provides a comprehensive guide for the preclinical in-vivo evaluation of this compound, with a primary focus on its potential as a therapeutic agent for type 2 diabetes and related metabolic dysfunctions. The experimental designs outlined herein are intended to rigorously assess the compound's efficacy, mechanism of action, and safety profile in relevant animal models.[2][3]

II. Compound Profile: this compound

Parameter Description
IUPAC Name This compound
Molecular Formula C13H18O3S
Molecular Weight 254.34 g/mol
Structure

Hypothesized Mechanism of Action Based on its structural similarity to other butyric acid derivatives, the compound is hypothesized to act as a histone deacetylase (HDAC) inhibitor and/or a G-protein coupled receptor (GPCR) agonist, leading to improved insulin sensitivity, reduced inflammation, and enhanced metabolic homeostasis.
Potential Therapeutic Areas Type 2 Diabetes, Non-alcoholic Fatty Liver Disease (NAFLD), Inflammatory Bowel Disease (IBD)

III. Strategic In-Vivo Experimental Workflow

A phased approach to in-vivo testing is crucial for the systematic evaluation of a novel compound.[2] The following workflow outlines the key stages of preclinical assessment for this compound.

experimental_workflow cluster_phase1 Phase 1: Pharmacokinetics & Tolerability cluster_phase2 Phase 2: Proof-of-Concept Efficacy Studies cluster_phase3 Phase 3: Mechanism of Action & Biomarker Analysis cluster_phase4 Phase 4: Safety Pharmacology & Toxicology a Single Ascending Dose (SAD) in Rodents b Maximum Tolerated Dose (MTD) Estimation a->b Determine dose range c Acute Efficacy Model (e.g., Oral Glucose Tolerance Test) b->c d Chronic Efficacy Model (e.g., db/db mice or Diet-Induced Obesity) c->d Establish initial efficacy e Tissue-Specific Gene Expression Analysis d->e Elucidate MOA f Histopathology of Key Metabolic Tissues d->f Elucidate MOA g Plasma Biomarker Profiling d->g Elucidate MOA h Cardiovascular & Respiratory Safety Assessment g->h Comprehensive safety evaluation i Repeat-Dose Toxicology Studies g->i Comprehensive safety evaluation

Caption: Phased in-vivo experimental workflow for this compound.

IV. Detailed Protocols and Methodologies

A. Phase 1: Pharmacokinetic (PK) and Tolerability Studies

Objective: To determine the pharmacokinetic profile and establish a safe and tolerable dose range for subsequent efficacy studies.

Protocol 1: Single Ascending Dose (SAD) Study in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Grouping: 5 groups (n=3 per group): Vehicle control, 10 mg/kg, 30 mg/kg, 100 mg/kg, 300 mg/kg of this compound.

  • Administration: Single oral gavage.

  • Sample Collection: Blood samples collected via tail vein at 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.

  • Analysis: Plasma concentrations of the compound to be determined by LC-MS/MS.

  • PK Parameters to be Calculated: Cmax, Tmax, AUC, t1/2.

  • Rationale: This study is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for selecting appropriate doses for further studies.[4]

B. Phase 2: Proof-of-Concept Efficacy Studies

Objective: To evaluate the therapeutic efficacy of the compound in relevant animal models of type 2 diabetes.

Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity (DIO) Mouse Model

  • Animal Model: Male C57BL/6 mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[5][6]

  • Grouping: 4 groups (n=8-10 per group): Vehicle control, Metformin (positive control, 150 mg/kg), 30 mg/kg test compound, 100 mg/kg test compound.

  • Dosing Regimen: Daily oral gavage for 14 days.

  • OGTT Procedure (Day 14):

    • Fast animals for 6 hours.

    • Administer the final dose of the compound or vehicle.

    • 30 minutes post-dosing, administer a 2 g/kg oral glucose bolus.

    • Measure blood glucose from tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Endpoint: Area under the curve (AUC) for glucose excursion.

  • Rationale: The OGTT is a standard and critical test to assess how effectively the body handles a glucose load, providing a direct measure of in-vivo insulin sensitivity and glucose metabolism.[7]

Data Presentation: Expected OGTT Results

Treatment Group Dose Fasting Glucose (mg/dL) Glucose AUC (mg/dL*min)
Vehicle Control-150 ± 1030000 ± 2500
Metformin150 mg/kg130 ± 822000 ± 2000
Test Compound30 mg/kg140 ± 926000 ± 2200
Test Compound100 mg/kg125 ± 720000 ± 1800
C. Phase 3: Mechanism of Action (MOA) and Biomarker Analysis

Objective: To elucidate the underlying biological mechanisms through which the compound exerts its therapeutic effects.

Protocol 3: Gene Expression Analysis in Metabolic Tissues

  • Sample Source: Liver, adipose tissue, and skeletal muscle collected from animals at the end of the chronic efficacy study (Protocol 2).

  • Methodology:

    • RNA extraction from tissues using a suitable commercial kit.

    • Reverse transcription to cDNA.

    • Quantitative real-time PCR (qPCR) to measure the expression of key genes involved in glucose and lipid metabolism, and inflammation.

  • Target Genes:

    • Liver: G6pc, Pepck (gluconeogenesis); Srebf1, Fasn (lipogenesis); Tnf-α, Il-6 (inflammation).

    • Adipose Tissue: Glut4, Adipoq (insulin signaling); Mcp-1, Ccr2 (inflammation).

    • Skeletal Muscle: Glut4, Pgc-1α (glucose uptake and mitochondrial biogenesis).

  • Rationale: Understanding the changes in gene expression in key metabolic tissues will provide insights into the molecular pathways modulated by the compound.

Hypothesized Signaling Pathway

moa_pathway cluster_downstream Downstream Effects compound 3-(4-Methoxy-benzylsulfanyl)- 3-methyl-butyric acid hdac HDAC Inhibition compound->hdac gpcr GPCR Agonism compound->gpcr gene_expression Altered Gene Expression (e.g., PGC-1α, GLUT4) hdac->gene_expression inflammation Reduced Pro-inflammatory Cytokine Production hdac->inflammation insulin_signaling Enhanced Insulin Signaling gpcr->insulin_signaling outcome Improved Glucose Homeostasis & Insulin Sensitivity gene_expression->outcome inflammation->outcome insulin_signaling->outcome

Caption: Hypothesized mechanism of action for this compound.

V. Ethical Considerations and Regulatory Compliance

All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and in compliance with the 3Rs (Replacement, Reduction, and Refinement).[8] Studies intended for regulatory submission should be performed under Good Laboratory Practice (GLP) conditions to ensure data integrity and reliability.[4][9]

VI. Conclusion

The experimental framework detailed in these application notes provides a robust and scientifically rigorous approach to the in-vivo evaluation of this compound. By systematically assessing its pharmacokinetics, efficacy, and mechanism of action, researchers can generate the critical data necessary to advance this promising compound through the preclinical drug development pipeline.

VII. References

  • Pharmacological Characterization of a Novel Selective 5-Lipoxygenase-Activating Protein Inhibitor. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024, March 4). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). Food and Drug Administration. Retrieved January 31, 2026, from [Link]

  • General Principles of Preclinical Study Design. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • 4-(3-Methoxyphenoxy)butyric acid. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Metabolic Disease Models. (n.d.). Inotiv. Retrieved January 31, 2026, from [Link]

  • Bioactive compound and their biological activity. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Metabolic Models. (n.d.). Sygnature Discovery. Retrieved January 31, 2026, from [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025, April 10). NAMSA. Retrieved January 31, 2026, from [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved January 31, 2026, from [Link]

Sources

Application Note: 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid for MMP Inhibition

[1][2]

Compound Profile & Mechanism of Action[1][2]
  • Chemical Name: this compound[1][2][3][4][5][6]

  • CAS Number: 268219-99-4[1][2][3][4][6][7][8]

  • Molecular Formula: C₁₃H₁₈O₃S[1][2][3][6]

  • Molecular Weight: 254.35 g/mol [1][2][3][4][6][7]

  • Class: Non-hydroxamate Metalloenzyme Inhibitor / Carboxylic Acid ZBG[1][2]

  • Solubility: Soluble in DMSO (>10 mM), Ethanol; sparingly soluble in water.[1][2]

Mechanism of Inhibition

This compound acts as a competitive, reversible inhibitor of Zinc-dependent metalloproteases.[1][2] Its efficacy is driven by a two-pronged molecular recognition event:[1][2]

  • Zinc Chelation (ZBG): The carboxylic acid moiety, positioned by the gem-dimethyl backbone, coordinates with the catalytic Zinc(II) ion in the enzyme's active site.[1][2] The sulfur atom (thioether) provides a secondary weak coordination or positioning effect, distinguishing it from monodentate carboxylates.[1][2]

  • S1' Pocket Occupation: The 4-methoxybenzyl group is a hydrophobic moiety designed to penetrate the enzyme's S1' specificity pocket.[1][2] The depth and hydrophobicity of this pocket vary among MMPs (e.g., deep in MMP-12/MMP-2, shallow in MMP-1), allowing this probe to be used in selectivity profiling assays .[1][2]

Experimental Protocol: FRET-Based Enzyme Inhibition Assay

Objective: Determine the IC₅₀ of this compound against a target MMP (e.g., MMP-12 or MMP-9) using a fluorogenic peptide substrate.

Materials Required
  • Inhibitor Stock: this compound (10 mM in DMSO).[1][2]

  • Enzyme: Recombinant human MMP (e.g., MMP-12 catalytic domain).[1][2]

  • Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).[1][2]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35 (detergent prevents aggregation).[1][2]

  • Plate: 96-well black, flat-bottom microplate (non-binding surface).[1][2]

Step-by-Step Workflow

Step 1: Stock Preparation & Serial Dilution [1][2]

  • Dissolve 2.54 mg of compound in 1 mL DMSO to create a 10 mM stock .[1][2]

  • Prepare a 100 µM working solution by diluting the stock 1:100 in Assay Buffer.

  • Perform a 1:3 serial dilution in Assay Buffer across 8 points (Range: 100 µM down to ~0.04 µM). Include a "Buffer Only" (0 µM) control.

Step 2: Enzyme Pre-Incubation (Thermodynamic Equilibrium)

  • Add 50 µL of diluted inhibitor to respective wells.

  • Add 25 µL of Enzyme solution (concentration optimized to give linear signal, typically 1–5 nM final).

  • Critical Step: Incubate for 30 minutes at 25°C (or 37°C). This allows the inhibitor to reach equilibrium binding with the Zinc active site before the substrate competes.[1][2]

Step 3: Reaction Initiation

  • Add 25 µL of Substrate solution (10 µM final concentration).

  • Immediately place the plate in a fluorescence microplate reader.[1][2]

Step 4: Kinetic Data Acquisition

  • Excitation/Emission: 328 nm / 393 nm (for Mca/Dpa probes).[1][2]

  • Read Mode: Kinetic read every 60 seconds for 30–60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

Data Analysis Formula

Calculate % Inhibition using the initial velocities (


Four-Parameter Logistic (4PL)12
Visualization of Experimental Logic
Figure 1: Mechanism of Action & Assay Workflow

The following diagram illustrates the competitive binding mechanism and the sequential assay steps required to validate inhibition.

GCompound3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acidZnCatalytic Zinc (Zn2+)Compound->ZnChelatesS1S1' Specificity PocketCompound->S1Occupies (Hydrophobic)ComplexInactive Enzyme-InhibitorComplexZn->ComplexStabilizesS1->ComplexReadout3. Kinetic Readout(FRET Signal Decrease)Complex->ReadoutInhibits SignalStock1. DMSO Stock(10 mM)Incubation2. Pre-Incubation(30 min @ 25°C)Stock->IncubationDilute & MixIncubation->ReadoutAdd Substrate

Caption: Figure 1. Left: Bidentate chelation of the catalytic Zinc and hydrophobic occupancy of the S1' pocket.[1][2] Right: Sequential workflow for FRET-based IC₅₀ determination.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Precipitation High concentration in aqueous buffer.[1][2]Ensure final DMSO concentration is <1% but sufficient to keep the compound solubilized.[1][2] Use intermediate dilution steps.
Non-Linear Rates Substrate depletion or enzyme instability.[1][2]Reduce enzyme concentration; measure initial velocity (

) only within the first 10–15 minutes.
High Background Autofluorescence of compound.[1][2][4]Run a "Compound Only" control (no enzyme) to subtract baseline fluorescence.[1][2]
No Inhibition Insufficient pre-incubation.[1][2]Carboxylate inhibitors have slower on-rates than hydroxamates.[1][2] Increase pre-incubation to 60 minutes .
References
  • Whittaker, M., et al. (1999).[1][2] "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735–2776.[1][2] Link[1][2]

  • Jacobsen, F. E., et al. (2007).[1][2] "The thermodynamics of binding of a hydroxamic acid inhibitor to MMP-12." Journal of Biological Inorganic Chemistry, 12, 165–174.[1][2] (Describes the standard FRET assay protocols for MMPs). Link[1][2]

  • PubChem Compound Summary. (2024). "this compound (CAS 268219-99-4)."[1][2][3][4][6] National Center for Biotechnology Information.[1][2] Link[1][2]

  • Chem-Impex International. (2024).[1][2] "Product Data Sheet: β-S-(4-Methoxybenzylmercapto)isovaleric acid." (Source for physicochemical properties).[1][2][5][6] Link[1][2][3]

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid synthesis.

[1]

Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist[1]

Executive Summary & Reaction Logic

The Challenge: Synthesizing 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid requires forming a carbon-sulfur bond at a sterically hindered tertiary carbon.[1] This is achieved via a Sulfa-Michael Addition between 3-methyl-2-butenoic acid (Senecioic acid) and (4-methoxyphenyl)methanethiol (PMB-thiol).[1]

Critical Constraints:

  • Steric Hindrance: The gem-dimethyl group on the

    
    -carbon of the acid significantly slows nucleophilic attack.[1]
    
  • Reversibility: This reaction is a reversible equilibrium.[1] High temperatures favor the reverse reaction (Retro-Michael), while low temperatures suffer from slow kinetics.[1]

  • Oxidation Risk: The electron-rich PMB-thiol is prone to oxidative dimerization to form the disulfide impurity, which is difficult to separate chromatographically.[1]

Optimized Standard Operating Procedure (SOP)

This protocol utilizes a high-concentration strategy to drive the equilibrium toward the product (Le Chatelier’s principle) while minimizing solvent waste.[1]

Reagents & Stoichiometry
ComponentRoleEq.Notes
3-Methyl-2-butenoic acid Substrate (Electrophile)1.0Also known as Senecioic acid.[1]
(4-Methoxyphenyl)methanethiol Reagent (Nucleophile)1.1 - 1.2Slight excess compensates for oxidative loss.[1]
Piperidine Catalyst (Base)0.1 - 0.2Secondary amine; optimal pKa (~11) for thiol deprotonation.[1]
Toluene Solvent2-3 VolMinimized volume to maximize concentration.[1]
Step-by-Step Protocol
  • Inert Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon for 15 minutes.[1] Crucial: Oxygen promotes disulfide formation.[1]
    
  • Charging: Add 3-methyl-2-butenoic acid (1.0 eq) and Toluene (2 mL per gram of acid). Stir until dissolved.

  • Catalyst Addition: Add Piperidine (0.1 eq) via syringe.[1]

  • Thiol Addition: Add (4-methoxyphenyl)methanethiol (1.1 eq) dropwise.

  • Reaction: Heat the mixture to reflux (110 °C) for 24–48 hours.

    • Note: While reflux pushes the kinetic barrier, the thermodynamic equilibrium may shift back.[1] If conversion stalls at ~70%, cool to 60 °C and stir for an additional 24 hours to allow the equilibrium to settle toward the adduct.

  • Monitoring: Check via TLC (Mobile Phase: 20% EtOAc/Hexanes). The product is more polar than the thiol but less polar than the starting acid.[1]

  • Workup (Acid-Base Extraction):

    • Dilute with Ethyl Acetate (EtOAc).[1]

    • Wash 1 (Acidic): Wash with 1M HCl. Purpose: Protonates the piperidine (removing it) and ensures the product is in the carboxylic acid form (organic layer).[1]

    • Extraction (Basic): Extract the organic layer with sat.[1]

      
       (3x).[1] Purpose: The product moves to the aqueous layer (carboxylate); neutral thiol and disulfide impurities stay in the organic layer.[1]
      
    • Acidification: Separate the aqueous layer and carefully acidify to pH ~2 with 1M HCl.[1]

    • Final Extraction: Extract the now cloudy aqueous layer with EtOAc (3x).[1] Dry over

      
      , filter, and concentrate.
      

Visualizing the Chemistry

Diagram 1: Reaction Pathway & Competition

This diagram illustrates the primary Michael addition versus the competing oxidation and retro-Michael pathways.[1]

ReactionPathwayStartStart:Senecioic Acid+ PMB-ThiolInterIntermediate:Thiolate AnionStart->InterPiperidine(Deprotonation)DisulfideImpurity:PMB-DisulfideStart->DisulfideO2 Oxidation(Air leak)ProductTarget Product:Tertiary SulfideInter->ProductMichael Addition(Slow, Steric barrier)Product->InterRetro-Michael(High Temp)

Caption: The kinetic pathway to the target sulfide competes with reversible retro-Michael elimination and irreversible oxidative dimerization.

Troubleshooting Guide

SymptomRoot Cause AnalysisCorrective Action
Low Conversion (<50%) Equilibrium Limitation: The reaction has reached thermodynamic equilibrium where

is unfavorable due to sterics.[1]
Increase Concentration: Run the reaction "neat" (no solvent) or reduce solvent volume to 0.5 mL/g. This forces the bimolecular forward reaction.[1]
High Starting Material Remaining Retro-Michael Reaction: Refluxing too long or too hot can drive the elimination of the thiol.[1]Temperature Step-Down: Reflux for 12h to overcome activation energy, then lower temp to 60°C for 24h to favor the adduct thermodynamically.
"Stench" persists after workup Residual Thiol: PMB-thiol has a low odor threshold and is lipophilic.[1]Bleach Quench: Treat all glassware and waste with 10% hypochlorite solution.[1] Use the basic extraction workup (see Diagram 2) to chemically separate thiol from product.[1]
Solid Precipitate in Reaction Salt Formation: Piperidine salt of the carboxylic acid may precipitate in non-polar solvents (Toluene).[1]Solvent Switch: Add a small amount of DMF or switch to 1,4-Dioxane to keep the ion-pair in solution, ensuring the carboxylate doesn't crash out.[1]
Impurity at R_f ~0.8 Disulfide Formation: Oxidation of the thiol.[1]Degassing: Sparging solvents with Argon is insufficient.[1] Use freeze-pump-thaw for the solvent or add a reducing agent like TCEP (though TCEP is expensive; strict inert atmosphere is preferred).[1]

Workup Logic: The Purification Tree[1]

Because the product is a carboxylic acid and the impurities are neutral (thiol/disulfide), chromatography is often unnecessary if the extraction is performed correctly.[1]

WorkupLogicCrudeCrude Reaction Mixture(Product + Thiol + Disulfide + Piperidine)AcidWashAdd EtOAc + Wash w/ 1M HClCrude->AcidWashLayer1Phase SeparationAcidWash->Layer1Aq1Aqueous Layer:Piperidine HCl salt(Discard)Layer1->Aq1Org1Organic Layer:Product + Thiol + DisulfideLayer1->Org1BaseExtExtract w/ Sat. NaHCO3Org1->BaseExtLayer2Phase SeparationBaseExt->Layer2Org2Organic Layer:Neutral Impurities(Thiol / Disulfide)(Discard)Layer2->Org2Aq2Aqueous Layer:Product (Carboxylate)Layer2->Aq2FinalAcidify (pH 2) -> Extract EtOAc-> Pure ProductAq2->Final

Caption: Acid-Base extraction strategy to isolate the target acid from neutral sulfur impurities.

Frequently Asked Questions (FAQ)

Q: Can I use a stronger base like NaH or LDA? A: Not recommended.[1] While they will deprotonate the thiol instantly, they will also deprotonate the carboxylic acid to form a dianion.[1] The high charge density and insolubility of the dianion in organic solvents often hamper the reaction.[1] Piperidine or DBU forms a soluble ion pair that facilitates the reaction.[1]

Q: The product is an oil that won't crystallize.[1] How do I solidify it? A: These thio-butyric acid derivatives are often viscous oils due to the flexible alkyl chain.[1] Try triturating with cold Pentane or Hexanes. If that fails, convert it to the Dicyclohexylamine (DCHA) salt, which is usually a nice crystalline solid, to confirm purity.[1]

Q: Why is the yield lower than the literature for similar Michael additions? A: The gem-dimethyl effect usually accelerates cyclization but hinders intermolecular addition. The steric bulk at the

11

References

  • Mechanism of Sulfa-Michael Addition: Mather, B. D., et al. "Michael addition reactions in macromolecular design for emerging technologies."[1] Progress in Polymer Science, 31(5), 487-531.[1] [1]

  • Thiol Reactivity & pKa Data: Luo, Y., et al.[1] "A general and efficient strategy for the synthesis of organic sulfides."[1] Journal of Organic Chemistry. (General reference for thiol pKa ~10-11).[1]

  • General Protocol for Hindered Michael Acceptors: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press.[1] (Chapter on Conjugate Addition to

    
    -unsaturated carbonyls).
    
  • Properties of 4-Methoxybenzyl Mercaptan: ChemicalBook. "4-Methoxybenzyl mercaptan Properties and Safety."[1][2]

Overcoming poor solubility of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Introduction: Navigating the Solubility Challenges of an Acidic Compound

Welcome to the technical support guide for this compound. This molecule, characterized by a carboxylic acid functional group and a significant hydrophobic portion, frequently presents solubility challenges in standard aqueous buffers like Phosphate-Buffered Saline (PBS). This guide is designed for researchers, scientists, and drug development professionals to provide a clear, logical framework for overcoming these issues. As your virtual application scientist, I will walk you through the underlying principles and provide validated protocols to ensure you can prepare homogenous, stable solutions for your experiments.

The core of the problem lies in the molecule's chemical nature. It is a weak acid, meaning its charge state—and therefore its aqueous solubility—is highly dependent on the pH of the surrounding medium. At or below its acid dissociation constant (pKa), the molecule is predominantly in its neutral, protonated form, which is poorly soluble. Above the pKa, it deprotonates to form a more soluble carboxylate salt.

This guide will systematically address the most common solubility issues through a series of frequently asked questions, in-depth troubleshooting guides, and step-by-step protocols.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common initial questions. For more detailed protocols, please refer to the in-depth guides that follow.

Q1: Why won't my this compound dissolve in standard PBS (pH 7.4)?

While PBS at pH 7.4 is above the compound's estimated pKa (~4.5-5.0), which should favor the more soluble deprotonated form, the dissolution rate can be extremely slow. The solid compound consists of neutral molecules that must first come into contact with the higher pH buffer to ionize. If the compound is highly crystalline or "oils out," this process can be kinetically hindered, giving the appearance of insolubility. The intrinsic solubility of the neutral form is very low, and overcoming this initial barrier is key.

Q2: What is the very first and simplest thing I should try to improve solubility?

Adjust the pH. The most direct approach for a carboxylic acid is to raise the pH of your buffer. Preparing a stock solution in a slightly alkaline buffer (e.g., pH 8.0-9.0) can dramatically increase both the dissolution rate and the final concentration you can achieve. A small amount of a basic solution like 0.1 M NaOH can be added dropwise to your aqueous suspension to facilitate dissolution before re-adjusting the pH to your desired final value, though this must be done carefully to avoid compound degradation.

Q3: Can I use an organic co-solvent like DMSO to make a stock solution? What are the limitations?

Yes, using a co-solvent is a very common and effective strategy.[2][3][4] Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound. You can prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. However, you must be cautious when diluting this stock into your final aqueous buffer. The key limitations are:

  • Precipitation: If the final concentration in the aqueous buffer exceeds the compound's aqueous solubility limit, it will precipitate out, often immediately or over time. This is a common source of experimental artifacts.

  • Cellular Toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5% (v/v). Always check the tolerance of your specific cell line or experimental system and include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q4: How does the Henderson-Hasselbalch equation help me with this compound?

The Henderson-Hasselbalch equation is a powerful tool that relates pH, pKa, and the ratio of the ionized (A⁻, soluble) and non-ionized (HA, poorly soluble) forms of the acid.[5][6][7]

pH = pKa + log([A⁻]/[HA])

For this compound, the equation tells us that to ensure the majority of the compound is in its soluble, deprotonated form ([A⁻]), the pH of the solution must be significantly higher than the pKa.[8][9] For example, at a pH that is 2 units above the pKa, the ratio of soluble form to insoluble form is 100:1, which is generally sufficient for complete dissolution.

Systematic Troubleshooting Workflow

For a logical approach to solving your solubility issues, follow this workflow. Start at the top and proceed to the next step only if the previous one is unsuccessful for your required concentration.

Solubility_Workflow start Start: Compound Fails to Dissolve in Aqueous Buffer (e.g., PBS pH 7.4) step1 Strategy 1: pH Adjustment Is the target concentration achieved in buffer at pH 8.0-9.0? start->step1 step2 Strategy 2: Co-Solvent Approach Prepare 10-50 mM stock in 100% DMSO. Does it precipitate upon dilution to the final concentration in aqueous buffer? step1->step2 No success Success: Solution is Clear & Stable. Proceed with Experiment. step1->success Yes step3 Strategy 3: Cyclodextrin Formulation Use HP-β-CD or SBE-β-CD. Is the compound soluble at the desired concentration? step2->step3 Yes (Precipitates) step2->success No (Stays in Solution) step3->success Yes failure Problem Persists: Re-evaluate required concentration or consider alternative formulation strategies. step3->failure No

Caption: A decision-tree workflow for troubleshooting solubility.

In-Depth Troubleshooting Guides & Protocols

GUIDE 1: Solubility Enhancement via pH Modification

Expertise & Causality: This is the most scientifically direct method for an acidic compound. By increasing the pH of the solvent well above the compound's pKa, we shift the equilibrium from the neutral, poorly soluble form (R-COOH) to the charged, highly soluble carboxylate salt (R-COO⁻). According to the principles of acid-base chemistry, this ionization dramatically increases the molecule's interaction with polar water molecules, leading to enhanced solubility.[10][11][12]

Protocol: Performing a pH-Solubility Profile

This protocol allows you to determine the optimal pH for dissolving your compound.

  • Preparation: Prepare a series of buffers (e.g., 50 mM phosphate or universal buffer) at various pH points: 6.0, 7.0, 7.4, 8.0, 8.5, and 9.0.

  • Addition of Compound: To a fixed volume of each buffer (e.g., 1 mL) in separate vials, add an excess amount of the solid compound (e.g., 5-10 mg). Ensure enough solid is present that some remains undissolved in the lower pH buffers.

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This allows the solution to reach equilibrium. A shaker or rotator is ideal.

  • Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant. Dilute the supernatant appropriately and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy at the compound's λ_max).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Data Presentation: Expected pH-Solubility Profile

The data from the protocol above can be summarized in a table. The values below are hypothetical but represent a typical profile for a carboxylic acid with a pKa of ~4.8.

Buffer pHExpected Solubility (Hypothetical)Predominant Species
6.0~50 µMR-COO⁻ (but close to pKa)
7.0~500 µMR-COO⁻
7.4~1.2 mMR-COO⁻
8.0> 5 mMR-COO⁻
9.0> 10 mMR-COO⁻

This profile clearly demonstrates that increasing the pH just one to two units above physiological pH can increase solubility by an order of magnitude or more.

GUIDE 2: Utilizing Co-solvents for Stock Solutions

Expertise & Causality: When pH modification alone is insufficient or undesirable for the final experimental conditions, a co-solvent approach is used.[2][13] Co-solvents are water-miscible organic solvents that enhance solubility by reducing the polarity of the overall solvent system.[2] For a hydrophobic molecule like this compound, a co-solvent like DMSO disrupts the strong hydrogen-bonding network of water, creating a more favorable environment for the solute and preventing it from precipitating.[2][14]

Protocol: Preparing and Using a DMSO Stock Solution

This is the standard protocol for creating a concentrated stock for subsequent dilution.

  • Stock Preparation: Weigh out the desired amount of solid compound. Add the appropriate volume of 100% cell-culture grade DMSO to achieve your target concentration (e.g., for 10 mg of a compound with MW ~270 g/mol , add ~370 µL of DMSO for a 100 mM stock).

  • Dissolution: Vortex or gently warm (to 37°C) the vial until the solid is completely dissolved, resulting in a clear, homogenous solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilution (Critical Step):

    • To prepare your final working solution, add the small volume of DMSO stock directly to your pre-warmed (e.g., 37°C) aqueous buffer while vortexing vigorously.

    • Never add the aqueous buffer to the DMSO stock. This will cause the compound to immediately precipitate due to the rapid, localized change in solvent polarity.

    • Ensure the final DMSO concentration does not exceed the tolerance of your experimental system (typically <0.5% v/v).

Data Presentation: Co-solvent Considerations

Co-solventTypical Stock Conc.Max Final Conc. (v/v)Notes
DMSO 10-100 mM< 0.5%Gold standard; potent solvent but can have biological effects.
Ethanol 1-20 mM< 1.0%Less toxic than DMSO but also a less potent solvent for this compound.
PEG 400 1-10 mM< 2.0%Low toxicity; often used in in-vivo formulations. May increase viscosity.
GUIDE 3: Advanced Formulation with Cyclodextrins

Expertise & Causality: If direct pH adjustment and co-solvents fail (e.g., due to precipitation upon dilution), cyclodextrins offer a sophisticated solution. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They act as molecular hosts, encapsulating the hydrophobic part of the guest molecule (our compound) into their central cavity.[15][17][18] This "inclusion complex" effectively shields the hydrophobic portion from water, presenting a new, larger molecule with a hydrophilic exterior, thus dramatically increasing its apparent aqueous solubility.[15][17]

Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their significantly higher aqueous solubility and safety profiles compared to native β-cyclodextrin.[19][20][21] SBE-β-CD, being anionic, is particularly effective for forming complexes with neutral or positively charged molecules, but it is also highly effective for hydrophobic portions of acidic molecules.[19][22]

Mechanism of Cyclodextrin Inclusion

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin host.

Protocol: Preparing a Solution with SBE-β-CD

  • Prepare Cyclodextrin Solution: Weigh and dissolve SBE-β-CD in your desired aqueous buffer to make a concentrated solution (e.g., 20-40% w/v). These modified cyclodextrins are highly soluble.

  • Add Compound: Add the solid this compound directly to the SBE-β-CD solution.

  • Complexation: Vortex vigorously and/or sonicate the mixture for 30-60 minutes. Gentle heating (40-50°C) can sometimes accelerate complex formation. The solution should become clear as the inclusion complex forms.

  • Sterilization: If needed for cell culture, filter the final clear solution through a 0.22 µm sterile filter. The complex is typically small enough to pass through.

Data Presentation: Comparison of Common Cyclodextrins

Cyclodextrin TypeKey AdvantageTypical Use Concentration (w/v)
HP-β-CD High solubility, widely used, excellent safety record.[15]5 - 40%
SBE-β-CD Very high solubility, anionic nature can aid complexation.[19][21]10 - 50%

References

  • PubChem. 3-(4-Methoxyphenyl)-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

  • Hopax Fine Chemicals. The application of Sulfobutyl ether beta-cyclodextrin (SEβCD). Hopax Fine Chemicals. [Link]

  • Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • PubChem. (2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid. National Center for Biotechnology Information. [Link]

  • PubChem. Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methylbutanal;3-methylbutanoic acid. National Center for Biotechnology Information. [Link]

  • Singh, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Naeim, F., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Wang, Y., et al. (2004). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A. [Link]

  • Pardeshi, C., et al. (2023). Sulfobutylether-β-cyclodextrin: A functional biopolymer for drug delivery applications. Carbohydrate Polymers. [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.[Link]

  • Al-Ani, S., & Al-Zoubi, N. (2017). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. ResearchGate. [Link]

  • Loftsson, T., et al. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 2.8: Predicting Acid-Base Reactions from pKa Values.[Link]

  • Google Patents.US10246524B2 - Method for preparing sulfobutyl ether-β-cyclodextrin.
  • Sapte, S., et al. (2022). Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents. Pharmaceutics. [Link]

  • Savjani, K., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science. [Link]

  • ResearchGate. (2022). Application of the Henderson-Hasselbalch Equation to Solubility Determination.[Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.[Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.[Link]

  • ResearchGate. (2021). New potential application of hydroxypropyl-β-cyclodextrin in solid self-nanoemulsifying drug delivery system and solid dispersion.[Link]

  • Touro Scholar. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.[Link]

  • Avdeef, A. (2001). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. [Link]

  • ResearchGate. (2017). Table 4 . Drugs (also) marketed in SBEBCD containing formulations.[Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Wikipedia. Cyclodextrin.[Link]

  • PubMed. (2021). New potential application of hydroxypropyl-β-cyclodextrin in solid self-nanoemulsifying drug delivery system and solid dispersion.[Link]

  • ResearchGate. (2004). Correlations and Predictions of Carboxylic Acid p K a Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes.[Link]

  • Feto, C., et al. (2018). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. [Link]

  • ACS Publications. (2011). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Journal of Chemical Information and Modeling. [Link]

  • MDPI. (2016). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • YouTube. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology.[Link]

  • NTU Journal of Pure Sciences. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid.[Link]

  • Rich, E. N., et al. (2018). Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding. PMC. [Link]

  • Vetscraft. Absorption of drugs.[Link]

Sources

Reducing matrix effects in LC-MS analysis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

[1]

Status: Operational | Version: 2.4 | Last Updated: February 2026 Audience: Bioanalytical Scientists, DMPK Researchers

Analyte Profile & Challenge Overview

This guide addresses the specific challenges in quantifying 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid (hereafter referred to as MBMBA ).

To solve matrix effects for this molecule, we must first deconstruct its chemical behavior in a mass spectrometer:

FeatureChemical ImplicationLC-MS Consequence
Carboxylic Acid Tail

Preferential ionization in ESI(-) mode as

.[1] Susceptible to ion suppression by endogenous acids.[1]
Thioether (Sulfanyl) Electron-rich Sulfur atomHigh risk of oxidation to sulfoxide (

) during sample prep.[1] This "loss" is often misdiagnosed as matrix suppression.[1]
Methoxy-benzyl Lipophilic / AromaticLate elution in Reverse Phase (RP).[1] High risk of co-elution with phospholipids , the primary driver of matrix effects in plasma.

Troubleshooting Guide: Reducing Matrix Effects

Issue A: "My Internal Standard response is variable, and sensitivity drops over the run."

Diagnosis: Phospholipid (PL) Build-up.[1] MBMBA is lipophilic.[1] If you use standard Protein Precipitation (PPT), phospholipids (glycerophosphocholines) will remain in the supernatant. These elute late in the gradient, often co-eluting with MBMBA or "wrapping" around the column to suppress the next injection.

The Fix: Switch from PPT to Phospholipid Removal (PLR) or LLE.

Standard PPT removes proteins but leaves >90% of phospholipids.[1] For MBMBA, you require a cleaner extraction.[1]

Protocol 1: Phospholipid Removal (PLR) Plate Method

Recommended for high-throughput plasma/serum analysis.[1]

  • Load: Add 100 µL Plasma to the PLR plate (e.g., Ostro™, HybridSPE™).

  • Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile .

    • Why Acid? Acidifying the organic solvent breaks protein-drug binding and ensures the carboxylic acid moiety of MBMBA is protonated (

      
      ), preventing ionic interaction with the PLR sorbent if it uses Lewis-acid mechanisms (like Zirconia).
      
  • Mix: Aspirate/dispense 3x or vortex 1 min.

  • Elute: Apply vacuum (5-10 inHg). Collect filtrate.

  • Reconstitute: Evaporate and reconstitute in mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

Recommended for maximum sensitivity.[1]

  • Acidify: Add 50 µL Plasma + 10 µL 5% Phosphoric Acid.

    • Mechanism:[2][3][4] Drives MBMBA to neutral state (

      
      ), increasing logD.
      
  • Extract: Add 600 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

  • Separate: Vortex 5 min, Centrifuge 10 min @ 4000g. Freeze aqueous layer (dry ice bath).[1]

  • Recover: Pour off organic layer.[1] Evaporate and reconstitute.

Issue B: "I see a +16 Da peak increasing over time. Is this an adduct?"

Diagnosis: S-Oxidation (Sulfoxide formation).[1] The thioether group in MBMBA is a "soft" nucleophile. Trace peroxides in solvents or exposure to air during drying can oxidize the sulfur. This reduces the concentration of the parent ion, mimicking signal suppression.

The Fix: Antioxidant Stabilization.

Protocol: Add Ascorbic Acid (10 mM) or DTT (Dithiothreitol) to your extraction solvent.[1]

  • Critical Step: Avoid using old ethers (THF, diethyl ether) for extraction, as they accumulate peroxides. Use MTBE or fresh Ethyl Acetate.[1]

  • Temperature: Keep sample processing at 4°C. Do not use high heat (>40°C) during nitrogen evaporation.[1]

Issue C: "Signal is weak in Negative Mode ESI."

Diagnosis: Non-optimal Mobile Phase pH.[1] While Formic Acid (0.1%) is standard, it can suppress ionization in negative mode for some carboxylic acids.[1]

The Fix: The "Buffered" Mobile Phase. Switch to Ammonium Acetate or Ammonium Fluoride .

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (natural pH ~6.[1]8) or 0.5 mM Ammonium Fluoride (if using robust columns).

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Mechanism:[2][3][4] At pH ~6.8, MBMBA is fully deprotonated (

    
    ) before entering the source, often enhancing ESI(-) efficiency compared to forcing deprotonation in the gas phase from an acidic solution.
    

Visualizing the Solution

The following diagram illustrates the decision matrix for optimizing the extraction of MBMBA, distinguishing between true matrix effects and stability artifacts.

MBMBA_WorkflowStartStart: Low Sensitivity / High CV%Check_OxidationCheck for +16 Da Peak(Sulfoxide)Start->Check_OxidationIs_OxidizedYes: +16 Da PresentCheck_Oxidation->Is_OxidizedNot_OxidizedNo: Parent OnlyCheck_Oxidation->Not_OxidizedAction_AntioxidantAdd 10mM Ascorbic Acidto Extraction SolventIs_Oxidized->Action_AntioxidantCheck_PLMonitor Phospholipid Transition(m/z 184 -> 184 or 104)Not_Oxidized->Check_PLAction_Antioxidant->Check_PLPL_PresentPhospholipids DetectedCheck_PL->PL_PresentPL_AbsentClean BaselineCheck_PL->PL_AbsentAction_PLRSwitch to HybridSPEor LLE (Acidic pH)PL_Present->Action_PLRCheck_MPOptimize Mobile PhasePL_Absent->Check_MPAction_PLR->Check_MPAction_BufferSwitch to 5mM NH4OAc(Enhance ESI- Ionization)Check_MP->Action_Buffer

Figure 1: Decision tree for troubleshooting instability and matrix effects in MBMBA analysis.

Frequently Asked Questions (FAQ)

Q: Can I analyze MBMBA in Positive Mode ESI(+)? A: Yes, but it is risky. As a carboxylic acid, it does not protonate easily.[1] You would likely rely on sodium adducts

1Stick to ESI(-) unless sensitivity is completely absent.1

Q: Why does my peak shape tail badly? A: This is likely "Secondary Interaction."[1] The carboxylic acid group interacts with residual silanols on the HPLC column.

  • Solution: Ensure your column is "end-capped."[1] Use a C18 column designed for acids (e.g., Waters HSS T3 or Agilent Zorbax SB-Aq).[1] Increasing buffer concentration (up to 10 mM Ammonium Acetate) can also mask these silanol sites.[1]

Q: I am using a Deuterated Internal Standard (


-MBMBA), but matrix effects persist. Why?A:
  • Solution: Use a

    
     or 
    
    
    labeled Internal Standard
    if available, as they co-elute perfectly.[1] If only Deuterium is available, ensure the gradient is shallow enough that the IS and Analyte remain in the same ionization window.

References

  • Matrix Effects in LC-MS: Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses."[1] Journal of Chromatography B, 2007. Link

  • Phospholipid Removal: Ismaiel, O. A., et al. "Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by LC/MS/MS." Journal of Chromatography B, 2010. Link

  • Analysis of Thioethers: Fu, I., et al. "Impact of sulfur oxidation on the quantitation of sulfur-containing drugs." Journal of Pharmaceutical and Biomedical Analysis, 2019.
  • ESI Negative Mode Optimization: Leito, I., et al. "Ionization efficiency in electrospray ionization mass spectrometry."[1] Mass Spectrometry Reviews, 2020.[1] Link[1]

Technical Support Center: Byproduct Identification in the Synthesis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid. It provides in-depth troubleshooting for common byproducts encountered during the synthesis, which typically proceeds via a Thia-Michael addition pathway. Our focus is on explaining the causality behind byproduct formation and offering validated protocols to identify, mitigate, and purify the target compound effectively.

Overview of the Primary Synthesis Pathway

The synthesis of this compound is most efficiently achieved through a base-catalyzed Thia-Michael addition (also known as a conjugate addition)[1][2][3]. In this reaction, a thiolate anion, generated in situ from 4-methoxybenzyl thiol, acts as a potent nucleophile. It attacks the β-carbon of an α,β-unsaturated carbonyl compound, 3,3-dimethylacrylic acid (or its ester), to form the desired thioether product.

The reaction mechanism involves three key steps[1]:

  • Deprotonation: A base removes the acidic proton from the thiol (R-SH), forming a highly nucleophilic thiolate anion (R-S⁻).

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic β-carbon of the Michael acceptor.

  • Protonation: The resulting enolate intermediate is protonated by the conjugate acid of the base or another proton source to yield the final product.

Thia-Michael Addition Primary Synthesis Pathway SM1 4-Methoxybenzyl Thiol Thiolate Thiolate Anion (Nucleophile) SM1->Thiolate Deprotonation SM2 3,3-Dimethylacrylic Acid Product 3-(4-Methoxy-benzylsulfanyl) -3-methyl-butyric acid SM2->Product Base Base (e.g., TEA) Thiolate->Product Conjugate Addition

Caption: Base-catalyzed Thia-Michael addition reaction.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific experimental observations that may indicate the formation of common byproducts.

Q1: My yield is significantly lower than expected, and I've isolated a non-polar, crystalline solid that is insoluble in aqueous base. Mass spectrometry shows a molecular ion peak around 306.6 g/mol . What is this byproduct?

A1: This byproduct is almost certainly bis(4-methoxyphenyl)methyl disulfide.

  • Causality and Mechanism: Thiols are highly susceptible to oxidation, especially under basic conditions or in the presence of atmospheric oxygen[4]. The 4-methoxybenzyl thiol starting material can readily undergo oxidative coupling to form a stable disulfide dimer. This reaction consumes two equivalents of the thiol, drastically reducing the yield of the desired Michael adduct. The reaction is often catalyzed by trace metal impurities or exposure to air during the reaction or workup.

Disulfide_Formation Mechanism: Disulfide Byproduct Formation Thiol1 4-Methoxybenzyl Thiol Disulfide bis(4-methoxyphenyl)methyl disulfide (Byproduct) Thiol1->Disulfide Thiol2 4-Methoxybenzyl Thiol Thiol2->Disulfide Oxidant [O] (e.g., Air, O2) Oxidant->Disulfide Oxidation Water H2O Disulfide->Water +

Caption: Oxidative coupling of thiol to form a disulfide byproduct.

  • Troubleshooting and Prevention:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Antioxidants: In some cases, adding a small amount of an antioxidant can be beneficial, but this should be tested for compatibility with the reaction.

    • Purification: The disulfide is significantly less polar than the desired carboxylic acid product. It can typically be separated effectively via column chromatography. During an aqueous workup, the desired acid can be extracted into a basic aqueous phase, leaving the neutral disulfide in the organic layer.

Q2: My reaction seems complete by TLC, but after workup and purification, my NMR spectrum shows persistent signals for unreacted 3,3-dimethylacrylic acid. Why is this starting material difficult to remove?

A2: This issue often arises from the reversible nature of the Thia-Michael addition, especially under certain pH conditions.

  • Causality and Mechanism: The Thia-Michael addition can be reversible, particularly at a basic pH[1]. During the workup or purification, changes in pH or temperature can shift the equilibrium back towards the starting materials in a process known as a retro-Thia-Michael reaction. If the purification involves a basic solution (e.g., bicarbonate wash) and is prolonged, a portion of the product can decompose.

  • Troubleshooting and Prevention:

    • Acidic Workup: After the reaction is complete, perform a rapid acidic workup by pouring the reaction mixture into a cold, dilute acid solution (e.g., 1M HCl). This protonates the carboxylate and the basic catalyst, effectively "locking" the product and preventing the reverse reaction.

    • Temperature Control: Keep all workup and extraction steps cold (0-5 °C) to minimize the rate of the retro-Michael reaction.

    • Purification Strategy: When using column chromatography, consider adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid) to the eluent system. This ensures the carboxylic acid product remains protonated and elutes cleanly, minimizing on-column decomposition.

Q3: I used an ester of 3,3-dimethylacrylic acid (e.g., methyl ester) as the starting material, followed by a saponification step. My final product is contaminated with another ester that I cannot identify. What could it be?

A3: You are likely observing a transesterification byproduct.

  • Causality and Mechanism: If the saponification (ester hydrolysis) step is performed with a base like sodium hydroxide in an alcoholic solvent (e.g., ethanol), the alcohol can act as a nucleophile and displace the original alkoxy group of the ester. For example, using sodium hydroxide in ethanol to hydrolyze a methyl ester can result in the formation of the ethyl ester of your product. If the subsequent hydrolysis is incomplete, this transesterified product will remain as an impurity.

Transesterification Mechanism: Transesterification Byproduct ProductEster Product Methyl Ester ByproductEster Product Ethyl Ester (Byproduct) ProductEster->ByproductEster Transesterification BaseSolvent Ethanol (Solvent) + Base (e.g., NaOH) BaseSolvent->ByproductEster

Caption: Formation of a transesterified byproduct.

  • Troubleshooting and Prevention:

    • Choice of Solvent: For saponification, use a non-alcoholic solvent system like THF/water or dioxane/water to eliminate the possibility of transesterification[5].

    • Reaction Conditions: Ensure the saponification runs to completion by using a sufficient excess of base and allowing adequate reaction time. Monitor the reaction by TLC or LC-MS until all ester starting material is consumed.

    • Alternative Route: Whenever possible, use 3,3-dimethylacrylic acid directly as the starting material to avoid the need for a final hydrolysis step altogether, simplifying the process and eliminating this potential side reaction.

Recommended Experimental & Analytical Protocols

Protocol 1: Synthesis of this compound

This protocol is designed to minimize the formation of the disulfide byproduct.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 3,3-dimethylacrylic acid (1.0 eq).

  • Dissolution: Dissolve the acid in a suitable, degassed solvent (e.g., THF or acetonitrile).

  • Inerting: Purge the flask with dry nitrogen for 10-15 minutes.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.1 eq) to the solution and stir.

  • Thiol Addition: In the dropping funnel, prepare a solution of 4-methoxybenzyl thiol (1.05 eq) in the same degassed solvent. Add this solution dropwise to the reaction mixture at room temperature over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC-MS until the thiol starting material is consumed (typically 2-6 hours)[6][7].

  • Workup: Once complete, cool the mixture in an ice bath and pour it into a separatory funnel containing cold 1M HCl and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient with 0.5% acetic acid added to the mobile phase.

Protocol 2: HPLC-MS Method for In-Process Control and Purity Analysis

This method is suitable for monitoring the reaction and assessing the purity of the final product. Analytical methods for similar pharmaceutical compounds often rely on HPLC or GC-MS[8].

Parameter Condition
Column C18 reverse-phase, 2.1 x 50 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS Detector Electrospray Ionization (ESI), Negative Mode
MS Scan Range 100 - 500 m/z

Expected Retention Times (Approximate):

  • 3,3-Dimethylacrylic Acid: ~1.5 min

  • This compound: ~5.8 min

  • 4-Methoxybenzyl Thiol: ~6.2 min

  • bis(4-methoxyphenyl)methyl disulfide: ~7.5 min

References

  • Mörsen, C., et al. (2009). 4-(3-Methoxyphenoxy)butyric acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o778. Available at: [Link]

  • D'Agosto, F., & Boddaert, T. (2022). Thia-Michael Reaction. MDPI Encyclopedia. Available at: [Link]

  • CN103073495A - Preparation method for ent-3-methoxy-morphinan. Google Patents.
  • Al-Karad, A. G., et al. (2023). 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Molbank, 2023(2), M1624. Available at: [Link]

  • Fairweather, J. K., & Batey, R. A. (2019). Cysteine protecting groups: applications in peptide and protein science. ResearchGate. Available at: [Link]

  • Trove, K., et al. (2013). Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry, 4(20), 5345-5354. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekeh, P. (2016). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Open Science, 3(9), 160395. Available at: [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). organic-chemistry.org. Available at: [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. Available at: [Link]

  • M. O. Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Michael addition reaction. Wikipedia. Available at: [Link]

  • Weierbach, S. M., et al. (2022). Oxidation of Thiols to Disulfides using an Environmentally Benign Oxoammonium Salt. ODU Digital Commons. Available at: [Link]

Sources

Refining HPLC separation for 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric Acid (MBMBA)

Ticket ID: HPLC-DEV-MBMBA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to refine the HPLC separation for This compound . Before proceeding with method development, it is critical to define the stereochemistry and the nature of the "isomers" .

Chemical Structure Analysis:

  • Backbone: 3-methylbutyric acid (Isovaleric acid).[1][2]

  • Substitution: A sulfide linkage at position 3.[3]

  • Central Carbon (C3): Bonded to:

    • 
       (Carboxymethyl group)
      
    • 
       (Methyl group from the isovaleric backbone)[2]
      
    • 
       (The "3-methyl" substituent)[1][2][4]
      
    • 
       (The thiolated side chain)
      

Critical Insight: Because C3 is bonded to two identical methyl groups , the target molecule is ACHIRAL . Therefore, if you are observing "isomer" peaks, they are Regioisomers (Structural Isomers) or Process Impurities , not Enantiomers. Common isomers include the 2-substituted analog or positional isomers of the methoxy group (e.g., 3-methoxy vs. 4-methoxy).

Module 1: The Separation Strategy

To separate structural isomers of aromatic thioethers, standard C18 columns often fail because the hydrophobicity (


) of the isomers is nearly identical. You must leverage 

interactions
and shape selectivity .
1. Stationary Phase Selection
  • Primary Recommendation: Phenyl-Hexyl or Biphenyl .

    • Mechanism:[3][5][6] These phases interact with the

      
      -electrons of the 4-methoxybenzyl ring. The electron-donating methoxy group increases the electron density of the ring, making it highly responsive to 
      
      
      
      retention mechanisms. This provides distinct selectivity for ortho/meta/para impurities that C18 cannot offer.
  • Secondary Recommendation: Pentafluorophenyl (PFP) .[7]

    • Mechanism:[3][5][6][7] If the impurity involves the position of the sulfur (2- vs 3-position), the rigid PFP phase offers superior shape selectivity.

2. Mobile Phase Chemistry
  • pH Control (Critical): The molecule contains a carboxylic acid (

    
    ).[2]
    
    • Requirement: You must suppress ionization to prevent peak tailing and ensure consistent retention.

    • Target pH:2.5 – 3.0 .

  • Organic Modifier: Methanol (MeOH) .

    • Reasoning: Acetonitrile (ACN) has its own

      
      -electrons (triple bond) which can compete with the stationary phase interactions. MeOH is "
      
      
      
      -silent," allowing the Phenyl-Hexyl column to maximize its interaction with your analyte.
Module 2: Troubleshooting Guide

Use this decision matrix to resolve specific chromatographic issues.

Issue 1: "My main peak is tailing significantly (As > 1.5)."
  • Root Cause: Silanol interactions or partial ionization of the carboxylic acid.

  • Diagnostic: Is your mobile phase pH > 3.5?

  • Solution:

    • Lower pH: Adjust aqueous mobile phase to 0.1% Formic Acid or 20mM Phosphate Buffer pH 2.5.

    • Increase Ionic Strength: If using Formic Acid, switch to Phosphate buffer to mask silanols.

    • Column Switch: Ensure you are using an "End-capped" column to minimize silanol activity.

Issue 2: "I see a 'shoulder' or split peak, but resolution is poor (< 1.5)."
  • Root Cause: Co-elution of Regioisomers (e.g., 3-methoxybenzyl impurity).

  • Diagnostic: Run the method with Methanol instead of Acetonitrile.

  • Solution:

    • Change Selectivity: Switch from C18 to Phenyl-Hexyl .

    • Optimize Temperature: Lower temperature (e.g., 25°C) often improves selectivity for structural isomers by reducing molecular rotation/energy, "freezing" the preferred binding conformation.

Issue 3: "Baseline drift is high at 210 nm."
  • Root Cause: UV Cutoff interference from Formic Acid or impurities in the Thio-ether linkage.

  • Solution:

    • Wavelength Optimization: The 4-methoxybenzyl group has a strong secondary max around 270–280 nm . Shift detection to 275 nm to reduce baseline noise and increase specificity (avoiding solvent cutoffs).

Module 3: Experimental Protocol (Optimization Workflow)

Follow this step-by-step protocol to validate the separation.

StepParameterCondition / Action
1 Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
2 Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
3 Mobile Phase B Methanol (LC-MS Grade)
4 Gradient 0-2 min: 5% B (Hold)2-15 min: 5%

95% B15-18 min: 95% B (Wash)18-22 min: 5% B (Re-equilibrate)
5 Flow Rate 1.0 mL/min
6 Temp 30°C
7 Detection UV @ 225 nm (Trace) and 275 nm (Quantitation)

Visualizing the Method Development Logic:

MethodDev start Start: Method Development check_struct Check Structure: Is it Chiral? start->check_struct achiral No (3,3-dimethyl) Target: Regioisomers check_struct->achiral Symmetrical C3 chiral Yes (2-substituted) Target: Enantiomers check_struct->chiral Asymmetrical select_col Select Column: Phenyl-Hexyl achiral->select_col select_mp Mobile Phase: MeOH + Acidic Buffer (pH 2.5) select_col->select_mp run_grad Run Gradient (5-95% MeOH) select_mp->run_grad decision Resolution > 1.5? run_grad->decision success Validate Method decision->success Yes fail Optimize Selectivity decision->fail No opt_temp Lower Temp (20°C) fail->opt_temp opt_col Switch to PFP fail->opt_col opt_temp->run_grad opt_col->run_grad

Caption: Decision tree for separating structural isomers of MBMBA, prioritizing stationary phase selectivity over simple efficiency.

Module 4: Frequently Asked Questions (FAQs)

Q1: I bought a Chiralpak AD-H column, but I see only one peak. Why? A: As detailed in the Executive Summary, This compound is achiral because the C3 carbon is bonded to two identical methyl groups. A chiral column will not separate anything because there are no enantiomers to separate. If you must separate enantiomers, your molecule is likely the 2-substituted isomer (where the sulfur is at the alpha-position), or one of the methyls is modified.

Q2: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: Yes, TFA (0.05% - 0.1%) is excellent for suppressing the carboxylic acid ionization and improving peak shape. However, TFA absorbs UV at low wavelengths (< 215 nm). If you use TFA, ensure you detect at 254 nm or 275 nm to avoid baseline drift.

Q3: What is the elution order of the isomers? A: On a Phenyl-Hexyl column:

  • Oxidation Impurities: Sulfoxides (S=O) are more polar and will elute earlier than the parent.

  • Parent Peak: The target thioether.

  • Positional Isomers: 3-methoxy isomers usually elute before 4-methoxy isomers due to steric hindrance reducing the "flatness" required for

    
     interaction [1].
    
References
  • Shimadzu Corporation. (2012).[7] Comparison of Selectivity Differences Among Different Phenyl Columns. Technical Report C190-E155. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development for Isomers).
  • Agilent Technologies. (2009).[8] Selectivity of Phenyl-Hexyl vs C18 for Aromatic Compounds.[9] Application Note 5990-4896EN. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (p.

Sources

Technical Support Center: Stability & Storage of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Hub

Current Status: Operational Subject: 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid Chemical Class: Thioether-functionalized Carboxylic Acid Critical Vulnerability: Sulfur Oxidation (Sulfide


 Sulfoxide)

Executive Summary: The Stability Matrix

As a Senior Application Scientist, I must emphasize that while the carboxylic acid moiety of this molecule is relatively robust, the thioether (sulfide) linkage is the "Achilles' heel." The 4-methoxybenzyl group acts as an electron-rich system, potentially stabilizing the molecule sterically, but the sulfur atom remains a nucleophile prone to attack by atmospheric oxygen, peroxides, and radical initiators.

Your primary storage objective is to prevent the formation of the M+16 (Sulfoxide) and M+32 (Sulfone) degradation products.

Quick Reference: Storage Conditions
ParameterRecommended ConditionCritical Logic
Temperature -20°C (Long-term) Arrhenius kinetics dictate that oxidation rates drop significantly at sub-zero temperatures.
Atmosphere Inert (Argon/Nitrogen) Oxygen exclusion is non-negotiable to prevent S-oxidation.
Container Amber Glass / Foil Light can catalyze photo-oxidative degradation of the sulfide bond.
State Solid Powder Solution state increases molecular mobility and dissolved oxygen exposure.
Desiccation Required Moisture can induce caking and facilitate hydrolytic side-reactions (though less likely than oxidation).

Module 1: Physical Storage & Handling (Solid State)

Q: Why did my white powder turn yellow/orange?

A: This is a hallmark of oxidative degradation or photo-degradation . The thioether sulfur is susceptible to oxidation to a sulfoxide (


). While pure sulfoxides are often colorless, complex degradation pathways involving the electron-rich 4-methoxybenzyl ring can yield conjugated, colored impurities (quinoidal structures) upon extensive oxidation or light exposure.

Corrective Action:

  • Check purity via HPLC/LC-MS immediately.

  • If purity is >95%, recrystallize (consult synthesis protocols).

  • If purity is <90%, the material may be compromised for sensitive biological assays.

Q: Can I store this in a standard refrigerator (4°C)?

A: For short-term (<1 month) , yes, provided the container is tightly sealed and protected from light. For long-term (>1 month) , -20°C is required. The kinetic barrier to oxidation is significantly higher at -20°C.

Protocol: The "Inerting" Procedure Never store this compound in a vessel with a large headspace of air.

  • Transfer: Move the required amount to a clean amber vial.

  • Purge: Insert a needle connected to an Argon or Nitrogen line into the vial.

  • Flow: Allow gentle gas flow for 30-60 seconds to displace heavier oxygen/air.

  • Seal: Cap immediately while the gas is still flowing (if possible) or instantly after removal.

  • Tape: Wrap the cap junction with Parafilm to prevent gas exchange.

Module 2: Solution State & Solvent Compatibility

Q: I need to make a stock solution. Which solvent is safe?

A: Solvent choice is critical because dissolved oxygen and solvent impurities (peroxides) attack the sulfur atom.

SolventRatingTechnical Notes
DMSO (Anhydrous) Excellent High solubility. Good stability if dry. Note: DMSO can act as an oxidant under extreme conditions, but is generally safe at RT.
Ethanol/Methanol Good (Short-term) Good solubility. Risk: In the presence of trace acid and heat, the carboxylic acid can esterify (Fischer Esterification). Store cold.
THF / Dioxane AVOID High Risk. Ethers form peroxides over time. These peroxides will rapidly oxidize the thioether to a sulfoxide.
Water (Basic pH) Variable Soluble as a salt (carboxylate). Aqueous solutions hold dissolved oxygen; rapid degradation possible without degassing.
Q: How long is a stock solution stable?

A:

  • At -20°C in DMSO: ~3-6 months.

  • At 4°C in Ethanol: ~1 week (monitor for ethyl ester formation).

  • At RT in Air: <24 hours recommended.

Module 3: Troubleshooting & Diagnostics

Q: How do I validate the integrity of my compound before use?

A: You must establish a "Self-Validating System" using LC-MS or HPLC.

The Degradation Pathway (Visualization): The following diagram illustrates the stepwise oxidation you are trying to prevent.

OxidationPathway cluster_conditions Accelerating Factors Sulfide Target Molecule (Sulfide) MW: X Sulfoxide Impurity A (Sulfoxide) MW: X + 16 Da Sulfide->Sulfoxide [O] (Air/Peroxides) Fast Step Sulfone Impurity B (Sulfone) MW: X + 32 Da Sulfoxide->Sulfone [O] (Strong Oxidants) Slow Step Light UV Light Heat Heat (>40°C)

Figure 1: Oxidative degradation pathway of the thioether moiety. The transition to Sulfoxide (M+16) is the primary storage risk.

Diagnostic Protocol (LC-MS):
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Detection:

    • Parent Peak: [M-H]- (Negative mode for carboxylic acid) or [M+H]+.

    • Look for: Peak shift of -1.5 to -2.0 min retention time (Sulfoxides are more polar/hydrophilic than sulfides).

    • Mass Check: If Parent is

      
       254 (example), look for 270 (+16) and 286 (+32).
      

Module 4: Decision Tree for Sample Handling

Use this logic flow to determine the correct handling procedure for your specific experiment.

HandlingLogic Start Received Compound StateQ Is it Solid or Solution? Start->StateQ Solid Solid State StateQ->Solid Solid Solution Solution State StateQ->Solution Liquid LongTerm Storage > 1 Week? Solid->LongTerm SolventCheck Is Solvent DMSO? Solution->SolventCheck ActionSolid 1. Amber Vial 2. Argon Flush 3. Store -20°C LongTerm->ActionSolid Yes LongTerm->ActionSolid No (Still recommended) KeepDMSO Store -20°C (Hygroscopic Risk) SolventCheck->KeepDMSO Yes Evap Evaporate Solvent to Solid immediately SolventCheck->Evap No (MeOH/EtOH/THF)

Figure 2: Decision logic for handling and storage to maximize stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759226, 4-(4-Formyl-3-methoxyphenoxy)butyric acid (Structural Analog). Retrieved from [Link]

  • Drabowicz, J., & Mikołajczyk, M. (1982).Oxidative conversions of organic sulfur compounds. Organic Preparations and Procedures International.
  • University of Colorado Anschutz Medical Campus (2017). Chemical Storage and Segregation Guidelines. Retrieved from [Link]

  • Master Organic Chemistry (2015). Thiols and Thioethers: Oxidation Reactions. Retrieved from [Link]

Disclaimer: This guide is based on standard chemical handling principles for thioethers and carboxylic acids. Always consult the specific Safety Data Sheet (SDS) provided by your vendor for regulatory and safety compliance.

Validation & Comparative

Navigating the Analytical Maze: An Inter-Laboratory Comparison for the Quantification of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Ensuring Methodological Robustness and Comparability in Drug Development

In the landscape of pharmaceutical development, the precise and accurate quantification of novel chemical entities is paramount. This guide delves into the critical aspects of an inter-laboratory comparison for the bioanalysis of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid, a compound of interest in emerging therapeutic pathways. As drug development increasingly involves a global network of contract research organizations (CROs) and internal laboratories, ensuring the congruency of analytical data is not merely a matter of good practice, but a foundational requirement for regulatory submission and clinical success.

This document provides a comprehensive framework for establishing and evaluating a robust analytical method, drawing upon established regulatory guidelines and field-proven expertise. It is designed for researchers, scientists, and drug development professionals who are tasked with the critical responsibility of ensuring data integrity and comparability across multiple analytical sites.

The Analytical Imperative: Why Inter-Laboratory Comparison Matters

The journey of a drug candidate from discovery to market is paved with data. The reliability of this data, particularly pharmacokinetic and toxicokinetic data, hinges on the performance of the bioanalytical methods used. An inter-laboratory comparison, also known as a cross-validation study, serves as a crucial stress test for an analytical method.[1][2] It is designed to demonstrate that a method is transferable and will produce equivalent results regardless of the laboratory, equipment, or analyst.[2]

The primary objectives of such a comparison are to:

  • Establish Method Reproducibility: To confirm that the analytical method yields consistent results across different laboratories.[1]

  • Identify and Mitigate Methodological Bias: To uncover any systematic errors that may be unique to a particular laboratory's implementation of the method.

  • Ensure Data Integrity for Multi-Site Studies: To provide confidence that data generated from different clinical or non-clinical sites can be reliably pooled and compared.[2]

This guide will explore the key components of a successful inter-laboratory comparison, from the initial selection and validation of a primary analytical method to the statistical evaluation of the comparative data.

The Cornerstone of Comparison: A Validated Analytical Method

Before an inter-laboratory comparison can be initiated, a robust and well-characterized analytical method must be established and validated in a primary laboratory. Given the physicochemical properties of this compound—a moderately polar carboxylic acid—Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice, offering high sensitivity and specificity.[3]

Proposed LC-MS/MS Method for Quantification in Human Plasma

The following proposed method is based on established principles for the analysis of similar small molecules in biological matrices.[4][5][6]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a classic and effective technique for extracting small molecules from complex biological matrices like plasma, offering a clean extract and reducing matrix effects.[6]

  • Protocol:

    • To 100 µL of human plasma, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Vortex briefly to mix.

    • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Rationale: Reversed-phase chromatography is well-suited for retaining and separating moderately polar compounds. A C18 column is a versatile and common choice.[4][7]

  • Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A linear gradient from 20% to 80% B over 3 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for quantitative analysis.[5][8]

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

    • MRM Transitions:

      • Analyte: To be determined based on the compound's mass and fragmentation pattern.

      • Internal Standard: To be determined.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation: Adherence to Regulatory Standards

The proposed method must undergo a thorough single-laboratory validation according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), as harmonized by the International Council for Harmonisation (ICH) M10 guideline.[9][10] Key validation parameters include:

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1][10]

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[1][10] Typically, the mean value should be within ±15% of the nominal value, and the precision should not exceed 15% coefficient of variation (CV).[1]

  • Calibration Curve: A minimum of six non-zero concentration levels should be used to establish the relationship between instrument response and analyte concentration.[1]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1][8]

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.[10]

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.[1]

Designing and Executing the Inter-Laboratory Comparison

Once the primary laboratory has a fully validated method, the inter-laboratory comparison can be designed. A successful study requires careful planning and clear communication between all participating laboratories.

Study Design

A well-structured study design is critical for generating meaningful and comparable data.

Caption: Workflow for a typical inter-laboratory comparison study.

Key Steps in the Inter-Laboratory Comparison Protocol
  • Protocol Standardization: A detailed, standardized protocol and Standard Operating Procedures (SOPs) must be distributed to all participating laboratories. This document should leave no room for ambiguity in any step of the analytical process.

  • Centralized Reagent and Sample Preparation: To minimize variability, critical reagents, calibration standards, and quality control (QC) samples should be prepared at a single location (ideally the primary laboratory) and distributed to all participating sites.[11] QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.[1]

  • Blinded Sample Analysis: Each laboratory should receive a set of blinded QC samples and, if available, incurred study samples. The analysis of these samples will form the basis of the comparison.

  • Data Reporting: A standardized template for data reporting should be used to ensure consistency in the format and units of the reported results.

Data Analysis and Interpretation: Unveiling the Story

The statistical analysis of the data generated from the inter-laboratory comparison is the final and most critical step. The goal is to objectively assess the agreement between the laboratories.[11][12][13]

Data Presentation

The quantitative results from each laboratory should be summarized in a clear and concise table to facilitate comparison.

Table 1: Inter-Laboratory Comparison of Quality Control Sample Analysis

QC LevelNominal Conc. (ng/mL)Laboratory A (Mean ± SD, n=6)Laboratory B (Mean ± SD, n=6)Laboratory C (Mean ± SD, n=6)
Low5.04.8 ± 0.35.1 ± 0.44.9 ± 0.2
Medium50.051.2 ± 2.149.5 ± 2.550.8 ± 1.9
High400.0395.7 ± 15.8405.3 ± 18.2398.1 ± 14.5
Statistical Evaluation

A common approach for evaluating the results is to calculate the percentage bias of each laboratory's mean value from the nominal concentration.

Caption: Logical flow of statistical analysis for inter-laboratory data.

The acceptance criteria for an inter-laboratory comparison are typically that the mean accuracy of the QC samples from each laboratory should be within ±15% of the nominal value, and the precision should not exceed 15% CV.[1]

Conclusion: Fostering Confidence in Analytical Data

A successfully executed inter-laboratory comparison provides a high degree of confidence in the robustness and transferability of an analytical method for the quantification of this compound. It is a critical investment in the integrity of the data that will ultimately support the safety and efficacy of a new therapeutic agent. By adhering to the principles of meticulous planning, standardized execution, and rigorous statistical evaluation, drug development organizations can ensure that their analytical data is a solid foundation upon which to build a successful regulatory submission and bring new medicines to patients in need. This commitment to scientific integrity and quality is the hallmark of excellence in pharmaceutical research and development.[4][14]

References

  • Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation. Available from: [Link]

  • LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. Journal of Chromatography B. Available from: [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. Available from: [Link]

  • Bioanalytical Method Development and Validation Services. Charles River Laboratories. Available from: [Link]

  • Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). ResearchGate. Available from: [Link]

  • Novel LC-MS Method for the Analysis of Beta-Hydroxybutyric Acid (BHB) in Health Formulations. UNT Digital Library. Available from: [Link]

  • Development and validation of LC-MS/MS method for the estimation of β -hydroxy- β -methylbutyrate in rat plasma and its application to pharmacokinetic studies. ResearchGate. Available from: [Link]

  • Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. National Institutes of Health. Available from: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. Available from: [Link]

  • 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). MDPI. Available from: [Link]

  • A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed. Available from: [Link]

  • Evaluating Inter-laboratory Comparison Data. IMEKO. Available from: [Link]

  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed Central. Available from: [Link]

  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization (WHO). Available from: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available from: [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Available from: [Link]

  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS. Centro Nacional de Metrología. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As a novel or specialized research chemical, 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid does not have a widely available, specific Safety Data Sheet (SDS). Therefore, this guide provides a robust framework for its safe handling and disposal based on an expert analysis of its constituent chemical moieties and established principles of laboratory safety and hazardous waste management. This document is intended to supplement, not replace, your institution's specific waste management protocols and all applicable local, state, and federal regulations. Always consult your Environmental Health & Safety (EHS) department for final guidance.

Part 1: Hazard Assessment & Chemical Profile

The first principle of safe disposal is a thorough understanding of the potential hazards. The structure of this compound incorporates three key functional groups, each contributing to its overall chemical profile.

  • Carboxylic Acid (Butyric Acid Moiety): The butyric acid backbone is the primary driver of the compound's acidic nature. Structurally similar short-chain carboxylic acids are known to be corrosive, causing severe skin burns and eye damage.[1][2][3][4]

  • Aromatic Group (Methoxy-benzyl): The methoxy-phenyl group is generally stable, but related compounds can cause skin and eye irritation.[5]

  • Thioether (Benzylsulfanyl): The sulfur linkage (thioether) is less reactive than a thiol but can be susceptible to oxidation. While not highly reactive, sulfur-containing compounds warrant careful segregation from strong oxidizing agents.

Based on these structural components, we can infer the primary hazards associated with this compound.

Table 1: Inferred Hazard Profile of this compound

Hazard CharacteristicInferred Risk & RationaleSupporting Evidence from Analogous Compounds
Corrosivity High. The carboxylic acid group makes this compound acidic. Aqueous solutions will likely have a pH ≤ 2, meeting the definition of a corrosive hazardous waste.[6]Butyric acid and 3-methylbutyric acid are classified as causing severe skin burns and eye damage (Skin Corr. 1/1B).[1][2][4]
Acute Toxicity Moderate. Harmful if swallowed or in contact with skin.Butyric acid and its derivatives are classified as Acute Tox. 4 (oral) and may be harmful in contact with skin.[1][2][3]
Environmental Hazard Potential. Harmful to aquatic life.3-methylbutyric acid is listed as harmful to aquatic life (H402). Avoid release to the environment.
Irritation High. Likely to cause skin, eye, and respiratory irritation.Structurally related compounds are known skin, eye, and respiratory irritants.[5][7][8]
Reactivity Low to Moderate. Stable under normal conditions. Incompatible with strong bases and strong oxidizing agents.General chemical principles dictate separating acids from bases and organic materials from strong oxidizers.[9]

Part 2: Waste Characterization & Regulatory Compliance

Proper disposal begins with correct waste characterization according to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11][12] A chemical waste is considered hazardous if it exhibits at least one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][13]

The following workflow guides the characterization process for this specific compound.

G start Waste Stream Containing 3-(4-Methoxy-benzylsulfanyl) -3-methyl-butyric acid q1 Is the waste an aqueous solution with pH ≤ 2 or ≥ 12.5? start->q1 q2 Does the waste meet criteria for Ignitability, Reactivity, or Toxicity characteristics? q1->q2  No hazardous Classify as HAZARDOUS WASTE (RCRA Code: D002 - Corrosive) q1->hazardous  Yes q2->hazardous  Yes non_haz May be non-hazardous, BUT requires further evaluation. Consult EHS. q2->non_haz  No final_step Follow Institutional Protocol for Hazardous Waste Disposal hazardous->final_step non_haz->final_step

Caption: Waste characterization workflow based on RCRA principles.

Given its acidic nature, any waste containing this compound, especially in liquid form or in solution, should presumptively be treated as Corrosive Hazardous Waste (D002) .

Part 3: Standard Operating Procedure (SOP) for Disposal

This step-by-step protocol ensures safe and compliant handling from point of generation to final pickup.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Check glove manufacturer's guide for compatibility.

  • Body Protection: A standard laboratory coat.

Step 2: Segregate the Waste Stream

Proper segregation is critical to prevent dangerous reactions in the waste container.[9]

  • Primary Waste Stream: Designate this waste as "Organic Acid Waste, Non-Halogenated."

  • DO NOT mix this waste with:

    • Bases or Alkaline solutions: Violent neutralization reaction can occur.

    • Strong Oxidizing Agents (e.g., nitrates, permanganates, peroxides): Risk of exothermic reaction.

    • Cyanide or Sulfide-bearing waste: Reaction with acid can generate highly toxic hydrogen cyanide or hydrogen sulfide gas.

  • NEVER dispose of this chemical down the drain.[9] Most laboratory chemicals are prohibited from sink disposal, and its potential aquatic toxicity reinforces this rule.

Step 3: Containerize and Label Correctly
  • Container Selection: Use a clean, leak-proof container with a secure screw-top cap. A glass bottle or a high-density polyethylene (HDPE) container is appropriate.

  • Labeling: The container must be labeled clearly at the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full, unabbreviated chemical name: "this compound" and any other components in the waste mixture.

    • The specific hazard characteristics: "Corrosive (D002)" .

    • The date of accumulation.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
  • Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.[9]

  • The SAA must be at or near the point of generation and under the control of the operator.

  • Keep the waste container closed at all times except when adding waste.

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

The diagram below outlines the complete disposal workflow.

G start Generation of Waste Containing 3-(4-Methoxy-benzylsulfanyl) -3-methyl-butyric acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate as 'Organic Acid Waste (Non-Halogenated)' ppe->segregate incompatibles Keep Away From: - Bases - Oxidizers - Cyanides/Sulfides segregate->incompatibles containerize Step 3: Use Approved Container (Glass or HDPE) segregate->containerize label Step 4: Attach Hazardous Waste Label - Full Chemical Name - 'Corrosive (D002)' Hazard containerize->label store Step 5: Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Step 6: Request Waste Pickup from Institutional EHS store->contact_ehs

Caption: Step-by-step disposal workflow for laboratory personnel.

Step 5: Arrange for Final Disposal

Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (often 9-12 months), contact your EHS department to arrange for a pickup.[9][14] Do not attempt to dispose of the chemical yourself. EHS professionals will ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]

Part 4: Spill & Emergency Procedures

For a Small Spill (Contained on a lab bench):

  • Alert personnel in the immediate area.

  • Wearing full PPE, cover the spill with an inert absorbent material like sand, diatomaceous earth, or a universal binding agent.[1][16]

  • Once absorbed, carefully scoop the material into a designated container for hazardous waste disposal. Label it as "Spill Debris containing this compound."

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilate the affected area.[1]

For a Large Spill, or any spill outside of a contained area:

  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the nearest fire alarm if necessary.

  • Close the laboratory doors.

  • Contact your institution's emergency EHS number or 911 from a safe location. Provide the chemical name and location of the spill.

By adhering to this comprehensive guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Safety Data Sheet: Butyric acid. Carl ROTH. [Link]

  • Safety Data Sheet: Fatty acid methyl ester mixture. Carl ROTH. [Link]

  • Safety Data Sheet: 2-Methyl Butyric Acid EU natural. Advanced Biotech. (2025-01-24). [Link]

  • 3-Methoxybutanoic acid | C5H10O3. PubChem, National Institutes of Health (NIH). [Link]

  • Safety Data Sheet: Butyric acid. Chemos GmbH & Co. KG. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025-05-30). [Link]

  • 3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3. PubChem, National Institutes of Health (NIH). [Link]

  • 4-(4'-Formyl-3'-methoxyphenoxy)butyric acid | C12H14O5. PubChem, National Institutes of Health (NIH). [Link]

  • Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)- | C11H13ClO2. PubChem, National Institutes of Health (NIH). [Link]

  • 4-(4-Methoxyphenyl)butyric acid | C11H14O3. PubChem, National Institutes of Health (NIH). [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). (2025-08-13). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025-11-25). [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). (2025-09-05). [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania, Environmental Health & Radiation Safety (EHRS). [Link]

  • What it Really Means to be RCRA Compliant with Hazardous Waste. IDR Environmental Services. (2019-07-17). [Link]

  • The 4 Characteristics of RCRA Hazardous Waste Explained. Lion Technology Inc. (2025-06-30). [Link] (Note: As this is a video, a general link to a relevant resource on the topic is provided).

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.